Imidazo[1,2-a]pyrazine-6-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyrazine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-4-10-2-1-8-6(10)3-9-5/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXHAUMBJWTEHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=CC2=N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Imidazo 1,2 a Pyrazine 6 Carboxylic Acid and Its Analogs
Classical and Established Synthetic Routes
Traditional methods for constructing the imidazo[1,2-a]pyrazine (B1224502) ring system and its derivatives rely on well-established chemical transformations, including condensation reactions and functional group interconversions.
Condensation Reactions Utilizing α-Aminopyrazines
The most fundamental and widely utilized method for constructing the imidazo[1,2-a]pyrazine scaffold is the condensation reaction between a 2-aminopyrazine (B29847) and an α-halocarbonyl compound. ucl.ac.uksci-hub.se This reaction, a variation of the Tschitschibabin reaction, proceeds through initial N-alkylation of the pyrazine (B50134) ring nitrogen, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.
The general scheme involves reacting 2-aminopyrazine with a suitable α-haloketone or α-haloaldehyde. For the synthesis of derivatives of the target acid, a precursor like ethyl bromopyruvate can be used. The reaction conditions can be optimized by the choice of solvent; for instance, using methanol (B129727) as a solvent has been shown to significantly improve yields compared to DMF. ucl.ac.uk
Table 1: Example of Solvent Effect on Condensation Reaction Yield
| Entry | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | DMF | Reflux | 16 | 13 |
| 2 | MeOH | Reflux | - | 98 |
| Data adapted from a study on the synthesis of imidazo[1,2-a]pyrazines. ucl.ac.uk |
This classical route offers a straightforward approach to the core structure, allowing for the introduction of substituents on the imidazole (B134444) ring based on the choice of the α-halocarbonyl reactant.
Conversion of Ester Precursors to Carboxylic Acids
A common and essential step in the synthesis of Imidazo[1,2-a]pyrazine-6-carboxylic acid is the hydrolysis of a corresponding ester precursor, such as an ethyl or methyl ester. frontiersin.org This transformation is typically achieved through saponification, which involves treating the ester with a strong base like sodium hydroxide (B78521) or lithium hydroxide in an aqueous or alcoholic solvent mixture. Subsequent acidification of the reaction mixture protonates the carboxylate salt, yielding the final carboxylic acid.
Alternatively, acidic hydrolysis using a strong acid like hydrochloric acid can be employed to convert the ester to the carboxylic acid. frontiersin.org The choice between acidic and basic hydrolysis often depends on the stability of other functional groups present in the molecule. For instance, in the synthesis of related imidazo[1,2-a]pyridine (B132010) derivatives, hydrolysis with 12 M hydrochloric acid has been successfully used to obtain the target carboxylic acids from their ester precursors. frontiersin.org The synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide from its ethyl ester precursor using hydrazine (B178648) hydrate (B1144303) also highlights the reactivity of the ester group. nih.gov
Strategies Involving 8-Methanesulfonyl Group Displacement
The functionalization of the C8 position of the imidazo[1,2-a]pyrazine ring can be achieved through nucleophilic aromatic substitution (SNAr) reactions. While direct displacement of a methanesulfonyl (MeSO2) group is a known strategy for other heterocyclic systems, a more commonly documented approach for imidazo[1,2-a]pyrazines involves the displacement of a halide at the 8-position. nih.govnih.gov
In a synthetic sequence for imidazo[1,2-a]pyrazine analogs, a key intermediate, an 8-chloro-dihalo-imidazopyrazine, was selectively functionalized. nih.gov The 8-chloro group was displaced by heating with various amines. nih.gov The methanesulfonyl group is also an excellent leaving group, often more reactive than a halide, and its displacement by nucleophiles is a viable synthetic strategy. This suggests that an 8-methanesulfonyl-imidazo[1,2-a]pyrazine derivative could readily react with nucleophiles to introduce diversity at this position. The synthesis of such a sulfone could be achieved by oxidation of a corresponding 8-thioether derivative. nih.gov
Advanced and Multicomponent Synthesis Approaches
More contemporary methods focus on efficiency, diversity, and the use of catalytic systems to construct and functionalize the imidazo[1,2-a]pyrazine core.
Ugi-Type Multicomponent Reactions for Scaffold Construction
Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials in a single step. The Groebke–Blackburn–Bienaymé (GBB) reaction, an Ugi-type MCR, is particularly effective for synthesizing the 3-amino-imidazo[1,2-a]pyrazine scaffold. sci-hub.seresearchgate.net This one-pot reaction involves the condensation of a 2-aminoazine (like 2-aminopyrazine), an aldehyde, and an isocyanide. sci-hub.se
The reaction is typically catalyzed by an acid and proceeds through the formation of an iminium intermediate from the aminoazine and aldehyde. The isocyanide then undergoes a nucleophilic attack on the iminium ion, followed by an intramolecular cyclization to yield the final product. sci-hub.senih.gov This approach allows for the introduction of three points of diversity into the final molecule, corresponding to the three different input components. Iodine has also been reported as an efficient catalyst for this transformation, providing good yields at room temperature. nih.govrsc.org
Table 2: Components of the Groebke–Blackburn–Bienaymé Reaction for Imidazo[1,2-a]pyrazine Synthesis
| Component 1 | Component 2 | Component 3 | Resulting Scaffold |
| 2-Aminopyrazine | Aldehyde | Isocyanide | 3-Amino-imidazo[1,2-a]pyrazine |
| 2-Aminopyridine | Aldehyde | Isocyanide | 3-Amino-imidazo[1,2-a]pyridine |
| 2-Aminopyrimidine | Aldehyde | Isocyanide | 3-Amino-imidazo[1,2-a]pyrimidine |
| This reaction provides a versatile route to various imidazo-annulated heterocycles. sci-hub.se |
Palladium-Catalyzed Carbonylation and Aminocarbonylation Reactions
Palladium-catalyzed cross-coupling reactions offer a sophisticated method for introducing carboxylic acid and carboxamide functionalities onto the imidazo[1,2-a]pyrazine core. Aminocarbonylation is a powerful technique for synthesizing amides directly from aryl halides. mdpi.com This reaction has been successfully applied to 6-iodoimidazo[1,2-a]pyridines, a closely related scaffold. mdpi.comnih.gov
The process involves reacting the 6-iodo derivative with an amine and carbon monoxide gas in the presence of a palladium catalyst and a base. mdpi.comnih.gov By carefully selecting the reaction conditions, such as CO pressure and solvent, the reaction can be directed to selectively produce either the amide or an α-ketoamide. mdpi.com A similar strategy could be applied to a 6-halo-imidazo[1,2-a]pyrazine to generate analogs of this compound. To obtain the carboxylic acid itself, the aryl halide could undergo a palladium-catalyzed carbonylation reaction in the presence of water or a hydroxide source, which would hydrolyze the initially formed acyl-palladium intermediate.
Table 3: Selectivity in Aminocarbonylation of 6-Iodoimidazo[1,2-a]pyridine (B1303834)
| Method | Base | Solvent | Pressure (bar) | Temperature (°C) | Product Selectivity (Amide vs. α-Ketoamide) |
| A | Et3N | DMF | 30 | 100 | High for α-Ketoamide |
| B | DBU | Toluene | 5 | 120 | High for Amide |
| Data adapted from a study on a related imidazo[1,2-a]pyridine system. nih.gov |
Click Chemistry Approaches for Imidazo[1,2-a]pyrazine Hybrid Structures
Click chemistry has emerged as a powerful tool for the synthesis of complex molecular architectures, including hybrid structures incorporating the imidazo[1,2-a]pyrazine core. This strategy facilitates the efficient linking of different molecular fragments, often under mild reaction conditions.
A notable application involves the synthesis of imidazo[1,2-a]pyrimidine-1,2,3-triazole hybrids, which demonstrates the utility of this approach for creating novel molecular entities with potential biological applications. researchgate.net The core reaction often involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to link an azide-functionalized imidazo[1,2-a]pyrazine with a terminal alkyne-containing molecule, or vice versa. This modular approach allows for the generation of diverse libraries of hybrid compounds. For instance, a series of novel hybrid uracil (B121893) derivatives linked to caffeine (B1668208) or gramine (B1672134) via a 1,2,3-triazole ring were synthesized using this methodology. researchgate.net
Furthermore, the principles of click chemistry extend to cascade reactions that build complex heterocyclic systems in a single step. A modular approach has been developed for creating polycyclic N-fused heteroaromatics, such as benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids. nih.gov This method involves an acid-catalyzed reaction between 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes and various o-phenylenediamines, which proceeds through a double cyclodehydration and aromatization cascade. nih.gov This strategy offers high atom efficiency and provides access to a wide range of derivatives under mild conditions, some of which exhibit unique optical properties like deep blue emission. nih.gov
| Hybrid Structure | Synthetic Approach | Key Features | Reference |
| Imidazo[1,2-a]pyrimidine-1,2,3-triazole hybrids | Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) | High efficiency, modular, links diverse molecular fragments. | researchgate.net |
| Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids | Acid-catalyzed double cyclodehydration and aromatization | High atom efficiency, mild conditions, access to polycyclic systems. | nih.gov |
Regioselective Functionalization Strategies
Achieving regioselectivity in the functionalization of the imidazo[1,2-a]pyrazine ring is critical for the development of specific isomers with desired properties. Researchers have developed several strategies to control the position of substitution on the heterocyclic core.
Regioselective Bromination at the Imidazo[1,2-a]pyrazine Ring
Bromination is a key transformation that introduces a versatile handle for further chemical modifications, such as cross-coupling reactions. Most synthetic approaches for functionalizing the imidazo[1,2-a]pyrazine scaffold have traditionally involved electrophilic bromination. nih.gov
The reactivity of the imidazo[1,2-a]pyridine scaffold, a close analog, provides insights into the bromination of imidazo[1,2-a]pyrazines. The C3 position is typically the most nucleophilic and therefore the most susceptible to electrophilic attack. researchgate.net Reagents like N-Bromosuccinimide (NBS) are commonly used for this purpose. For related N-heterocyclic systems like pyrrolo[1,2-a]quinoxalines, a novel and efficient method for regioselective bromination has been developed using tetrabutylammonium (B224687) tribromide (TBATB). nih.gov This method allows for the highly selective introduction of a bromine atom at the C3 position, and can be extended to C1, C3-dibromination, in good yields. nih.gov The reaction conditions are generally mild, making this a practical approach for synthesizing brominated intermediates. nih.gov
| Reagent | Position of Bromination | Substrate Family | Key Advantage | Reference |
| N-Bromosuccinimide (NBS) | C3 | Imidazo[1,2-a]pyridines | Common, effective for the most nucleophilic site. | researchgate.netresearchgate.net |
| Tetrabutylammonium tribromide (TBATB) | C3 or C1, C3 | Pyrrolo[1,2-a]quinoxalines | High regioselectivity, mild conditions, scalable. | nih.gov |
Directed C-H Functionalization Methodologies
Direct C-H functionalization has become a preferred strategy for its atom and step economy, avoiding the need for pre-functionalized substrates. Palladium-catalyzed reactions have been particularly successful in this area.
An efficient "one-pot" method has been developed for the selective functionalization at the C3 and C6 positions of the imidazo[1,2-a]pyrazine ring. nih.gov This procedure involves a palladium-catalyzed sequential Suzuki-Miyaura cross-coupling followed by a direct C-H arylation, vinylation, or benzylation. nih.gov This powerful technique allows for the construction of 3,6-disubstituted imidazo[1,2-a]pyrazines in a single operation. nih.gov
Furthermore, theoretical calculations combined with experimental work have enabled the regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold using organometallic intermediates. nih.gov By employing specific zinc and magnesium bases like TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl, it is possible to direct metalation to different positions on the ring, which can then be trapped with various electrophiles. nih.gov This approach offers a high degree of control and has expanded the scope for creating complex and multifunctionalized derivatives. nih.gov Ultrasound irradiation has also been explored as a green chemistry tool to promote C-H functionalization, for instance, in the iodination of imidazo[1,2-a]pyridines, which could be applicable to the pyrazine analogs. acs.org
| Methodology | Target Position(s) | Catalyst/Reagent | Key Features | Reference |
| Sequential Suzuki Cross-Coupling/Direct C-H Arylation | C3, C6 | Palladium | "One-pot" procedure, builds 3,6-disubstituted products. | nih.gov |
| Directed Metalation | Variable (e.g., C5) | TMP-Zinc/Magnesium bases | High regioselectivity, calculation-assisted, broad electrophile scope. | nih.gov |
| Ultrasound-Assisted C-H Iodination | C3 | I₂/TBHP | Green method, rapid reaction times, high yields. | acs.org |
Optimization of Synthetic Protocols for Enhanced Yield and Selectivity
The optimization of reaction conditions is a crucial aspect of synthetic chemistry, aiming to maximize product yield, improve selectivity, and ensure the scalability and sustainability of the process.
In the context of imidazo[1,2-a]pyrazine synthesis, optimization can involve screening various solvents, catalysts, and reaction temperatures. For example, in a five-component synthesis of tetrahydroimidazo[1,2-a]pyridine-6-carbohydrazides, it was found that using a mixture of ethanol (B145695) and water as the solvent at reflux, without a catalyst, provided the highest yield (90%), whereas other solvents like acetonitrile (B52724) or different catalysts were less effective. rsc.org
Similarly, the development of synthetic routes for imidazo[1,2-a]pyrazine-based inhibitors identified two distinct pathways to generate 2- and 3-aryl regioisomers, allowing for a systematic structure-activity relationship study. ucl.ac.uk This highlights how establishing multiple, optimized routes is essential for medicinal chemistry programs. The optimization of a bromination reaction on a related heterocycle involved fine-tuning the amount of the brominating agent (TBATB) and the reaction temperature to achieve high selectivity for the C3-monobrominated product over the dibrominated species. nih.gov
Green chemistry principles are also increasingly considered during optimization. The synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives was evaluated using green metrics, such as atom economy and E-factor, providing a quantitative measure of the protocol's environmental impact. nih.gov
Chemical Reactivity and Derivatization of Imidazo 1,2 a Pyrazine 6 Carboxylic Acid
Chemical Transformations of the Carboxylic Acid Moiety
The carboxylic acid group at the C6 position is a primary site for chemical modification, enabling the synthesis of a wide array of derivatives through common organic transformations. These modifications are fundamental in exploring the structure-activity relationships of this compound class.
The conversion of the C6-carboxylic acid into an amide is a widely employed strategy to diversify the imidazo[1,2-a]pyrazine (B1224502) scaffold. This transformation is typically achieved through standard peptide coupling reactions, where the carboxylic acid is activated and then reacted with a primary or secondary amine. Common coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used in the presence of an organic base to facilitate the formation of the amide bond. google.com This method allows for the introduction of a vast range of substituents, including aliphatic, aromatic, and heteroaromatic groups, by varying the amine component.
Research into the related imidazo[1,2-a]pyridine-6-carboxamide (B28359) scaffold has demonstrated the successful synthesis of various N-aryl derivatives. mdpi.com For instance, the palladium-catalyzed aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine (B1303834) with different anilines has yielded a series of N-arylcarboxamides. mdpi.com These reactions highlight how modifications to the peripheral aromatic ring of the amide moiety can be systematically achieved. mdpi.com The synthesis of diarylamide derivatives of imidazo[1,2-a]pyrazines has also been reported as a strategy for developing new antiproliferative agents. nih.gov
Table 1: Synthesis of N-Aryl Imidazo[1,2-a]pyridine-6-carboxamide Derivatives This table is based on data for the closely related imidazo[1,2-a]pyridine (B132010) scaffold, illustrating the types of amide derivatives that can be synthesized.
| Amine Reactant | Product | Yield (%) |
|---|---|---|
| Aniline | N-Phenylimidazo[1,2-a]pyridine-6-carboxamide | 84% |
| p-Toluidine | N-(4-Methylphenyl)imidazo[1,2-a]pyridine-6-carboxamide | 67% |
| p-Anisidine | N-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxamide | 64% |
| 4-Nitroaniline | N-(4-Nitrophenyl)imidazo[1,2-a]pyridine-6-carboxamide | 78% |
Data sourced from a study on Pd-catalysed aminocarbonylation. mdpi.com
Esterification of the C6-carboxylic acid represents another key transformation, producing ester derivatives that can act as prodrugs or intermediates for further synthesis. The synthesis of methyl imidazo[1,2-a]pyridine-6-carboxylate is a known process, indicating that standard esterification methods, such as reaction with an alcohol in the presence of an acid catalyst, are applicable. rlavie.com Microwave-assisted esterification has also been shown to be an effective method for related pyrazine (B50134) carboxylic acids. ambeed.com
Conversely, the hydrolysis of C6-ester derivatives back to the parent carboxylic acid is a critical step in many synthetic routes. Standard procedures often involve refluxing the ester in a strong acid, such as 12 M hydrochloric acid, to achieve complete hydrolysis. nih.gov For substrates with acid-sensitive functional groups, milder, neutral conditions can be employed. nih.gov One such method is the McKenna reaction, which uses bromotrimethylsilane (B50905) (BTMS) to effect ester cleavage without compromising other parts of the molecule. nih.gov
Further derivatization of the carboxylic acid can lead to the formation of hydrazides, which are valuable intermediates for creating more complex molecules like hydrazones. The synthesis of imidazo[1,2-a]pyridine-6-carbohydrazide (B1286002) has been achieved through multi-component cascade reactions. rsc.org This carbohydrazide (B1668358) intermediate can then be readily condensed with various aldehydes or ketones to produce a diverse library of N'-substituted hydrazone derivatives. rsc.org For example, the reaction of imidazo[1,2-a]pyridine-6-carbohydrazide with 4-nitroacetophenone yields the corresponding N'-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide. rsc.org This two-step process significantly expands the chemical space accessible from the initial carboxylic acid.
Substituent Effects and Structure-Activity Relationship (SAR) Exploration
The biological activity of imidazo[1,2-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core and its appended moieties. Structure-Activity Relationship (SAR) studies are therefore essential to guide the design of more potent and selective compounds.
The C2 and C6 positions of the imidazo[1,2-a]pyrazine ring are key sites for modification to tune biological activity. Research has shown that introducing aryl groups at the C6 position via Suzuki-Miyaura cross-coupling reactions can produce potent anticancer agents. The regiochemistry of these substitutions is crucial, and studies have confirmed that monoarylation tends to occur primarily at the C6 position.
For the related imidazo[1,2-a]pyridine scaffold, SAR studies have revealed that substitutions at both C2 and C6 are critical for activity. For instance, in the development of ligands for detecting beta-amyloid plaques, a 2-(4'-dimethylaminophenyl) group combined with a 6-iodo substituent resulted in a ligand with high binding affinity and favorable brain kinetics. nih.gov In another study on antioxidant imidazo[1,2-a]pyrazines, it was found that introducing an aromatic substituent at the C2 position and an amino group at the C8 position (instead of C6) drastically increased activity compared to the unsubstituted parent compound. This highlights the intricate interplay of substituents across the entire heterocyclic system.
Table 2: Impact of C2 and C6 Substitution on Biological Activity of Imidazo[1,2-a]pyridine Derivatives This table illustrates SAR trends from a study on ligands for beta-amyloid aggregates. nih.gov
| C2-Substituent | C6-Substituent | Binding Affinity (Ki, nM) |
|---|---|---|
| 4'-Dimethylaminophenyl | Iodo | 15 |
| 4'-Dimethylaminophenyl | Bromo | 10 |
| 4'-Aminophenyl | Iodo | >1000 |
| 4'-Methylaminophenyl | Iodo | 155 |
Data sourced from a study on Aβ aggregate-specific ligands. nih.gov
The nature of aromatic and heteroaromatic groups attached to the imidazo[1,2-a]pyrazine core, often via an amide linkage at C6, plays a significant role in determining biological efficacy. The synthesis of a series of N-aryl amides of imidazo[1,2-a]pyridine-6-carboxylic acid showed that substituents on the N-phenyl ring, such as methyl, methoxy, and nitro groups, are well-tolerated synthetically. mdpi.com
In the context of anticancer activity, the combination of the imidazo[1,2-a]pyrazine core with other biologically active moieties, such as coumarin (B35378), has been explored. Hybrids featuring a 2-methoxyphenyl ring at the C6 position of the imidazo[1,2-a]pyrazine coupled with a coumarin moiety showed significant cytotoxic effects. Further substitution with a 4-methoxyphenyl (B3050149) ring at the C3 position led to even greater activity, demonstrating that multiple aryl substituents can have a synergistic effect on the biological profile of the final compound. These findings underscore the importance of exploring diverse aromatic and heteroaromatic substituents to optimize the therapeutic potential of the imidazo[1,2-a]pyrazine scaffold.
Incorporation of Polar Functionalities
The introduction of polar functionalities is a key strategy in medicinal chemistry to modulate the physicochemical properties of a scaffold, such as solubility and membrane permeability. For the imidazo[1,2-a]pyrazine core, several methods have been employed to incorporate polar groups like amines and amides.
One effective method involves the direct displacement of a leaving group, such as a halogen, with an amine. In the synthesis of a series of imidazo[1,2-a]pyrazine derivatives, a key intermediate containing an 8-chloro group was reacted with various primary and secondary amines (R₂NH). nih.gov This nucleophilic substitution reaction, typically conducted in the presence of a base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (iPrNEt₂), proceeds smoothly to introduce a polar amino group at the C8 position. nih.gov
Furthermore, the carboxylic acid moiety of the parent compound is a versatile handle for introducing polar amide functionalities. Standard peptide coupling procedures or the conversion of the carboxylic acid to a more reactive intermediate can be utilized. For instance, the carboxylic acid can be converted to an acyl azide, either in a two-step process involving isolation or through a one-pot method where it is formed in situ. ucl.ac.uk This reactive intermediate can then be coupled with various amines to form the corresponding amides or carbamates, expanding the diversity of polar functionalities on the scaffold. ucl.ac.uk
Cross-Coupling Reactions for Scaffold Diversification
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds, enabling significant diversification of the imidazo[1,2-a]pyrazine scaffold.
Suzuki Coupling for Aryl and Heteroaryl Attachments
The Suzuki-Miyaura coupling is a widely used method for attaching aryl and heteroaryl moieties to the imidazo[1,2-a]pyrazine core. This reaction typically involves the coupling of a halogenated imidazo[1,2-a]pyrazine with an aryl or heteroaryl boronic acid. Research has demonstrated the successful functionalization at the C3 position through Suzuki couplings. nih.gov A common precursor, 3-bromo-imidazo[1,2-a]pyrazine, can be coupled with a variety of boronic acids (R¹B(OH)₂) using a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a mixed solvent system like dioxane and aqueous sodium carbonate. nih.gov These reactions are often accelerated using microwave irradiation, leading to good to excellent yields. nih.gov
Efficient one-pot procedures have also been developed for the selective functionalization at both the C3 and C6 positions via sequential Suzuki-Miyaura cross-coupling and direct C-H arylation. nih.gov This approach provides a streamlined pathway to complex, polysubstituted imidazo[1,2-a]pyrazines. nih.gov
Table 1: Examples of Suzuki Coupling Reactions on the Imidazo[1,2-a]pyrazine Scaffold
| Position | Coupling Partner | Catalyst/Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| C3 | R¹B(OH)₂ (Aryl/Heteroaryl boronic acids) | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O, Microwave, 110 °C | 57-86% | nih.gov |
| C3/C6 | Aryl boronic acids | Pd Catalyst | One-pot sequential reaction | Not specified | nih.gov |
| C5 | Aryl halides | Pd(OAc)₂, PCy₃·HBF₄, PivOH, K₂CO₃ | DMF, 100 °C | Up to 84% | lookchem.com |
Mizoroki–Heck Reaction for Alkyl Chain Introduction
The Mizoroki-Heck reaction is a palladium-catalyzed C-C coupling between an unsaturated halide and an alkene to form a substituted alkene. creativepegworks.com While extensively used for arylations, its application for introducing simple alkyl chains presents challenges due to the propensity of alkylpalladium intermediates to undergo undesired β-hydride elimination. nih.gov
The reaction is a cornerstone of organic synthesis for creating substituted olefins from aryl or vinyl halides. mdpi.commdpi-res.com For related heterocyclic systems like imidazo[1,2-a]pyridines, the Mizoroki-Heck reaction has been successfully applied, often under microwave-assisted conditions, to functionalize the ring with various substituents derived from alkenes. nih.gov However, the direct application of the Mizoroki-Heck reaction to introduce unactivated alkyl chains onto the imidazo[1,2-a]pyrazine scaffold is not well-documented in the reviewed literature. Recent advances in photoredox catalysis have shown promise in overcoming the challenges of using unactivated alkyl halides in Heck-type couplings, but specific examples on this scaffold are pending. nih.gov The development of such a methodology would provide a valuable tool for accessing novel alkylated imidazo[1,2-a]pyrazine derivatives.
Conjugation Chemistry and Bivalent Compound Development
Connecting the imidazo[1,2-a]pyrazine scaffold to other molecules, such as polymers or other bioactive compounds, is a strategy used to enhance therapeutic properties or create bivalent inhibitors.
PEGylation Strategies for Imidazo[1,2-a]pyrazine Compounds
PEGylation is the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule. creativepegworks.comnih.gov This strategy is widely used in drug development to improve a compound's pharmacokinetic profile by increasing its hydrodynamic size, which can reduce renal clearance and shield it from enzymatic degradation. nih.gov
While direct examples of PEGylated imidazo[1,2-a]pyrazine-6-carboxylic acid are not prominent in the surveyed literature, established bioconjugation techniques provide clear pathways for this modification. A common and effective strategy is the reaction between a maleimide-functionalized PEG and a thiol group (cysteine residue) on the target molecule. mdpi.com Researchers have successfully designed and synthesized peptide-imidazo[1,2-a]pyrazine conjugates using cysteine-maleimide chemistry. nih.gov This same method could be readily adapted for PEGylation by first introducing a cysteine residue or another thiol-containing linker to the imidazo[1,2-a]pyrazine core, which would then be reacted with a PEG-maleimide derivative to form the stable thioether-linked conjugate. nih.govmdpi.com
Conjugation with Other Bioactive Scaffolds
The imidazo[1,2-a]pyrazine scaffold has been successfully conjugated to other bioactive molecules to create novel compounds with enhanced or dual-action properties. These bivalent or hybrid compounds can target multiple biological pathways or improve target engagement. ucl.ac.uknih.gov
One prominent example is the development of peptide-imidazo[1,2-a]pyrazine bioconjugates. nih.gov In this work, 8-amino imidazo[1,2-a]pyrazine derivatives were conjugated to peptides designed to mimic subunit interfaces of the VirB11 ATPase enzyme. The conjugation was achieved using various methods, including click chemistry and cysteine-maleimide coupling, to create potential bivalent inhibitors that target both the enzyme's active site and its protein-protein interactions. nih.gov
In another approach, imidazo[1,2-a]pyrazine has been conjugated with benzimidazole, another well-known pharmacophore, to create novel anticancer agents. nih.gov These conjugates have shown potent activity and an ability to interact with biological macromolecules like DNA and bovine serum albumin (BSA). nih.gov Similarly, the scaffold has been incorporated into diarylamide and diarylurea structures to produce potent inhibitors for melanoma cell lines. nih.gov
Table 2: Examples of Imidazo[1,2-a]pyrazine Conjugates
| Conjugated Scaffold | Linkage Strategy | Intended Purpose | Reference |
|---|---|---|---|
| Peptide | Click Chemistry, Cysteine-Maleimide | Bivalent ATPase inhibitors | nih.gov |
| Benzimidazole | Direct synthesis | Anticancer agents | nih.gov |
| Diarylamide/Diarylurea | Amide/Urea bond formation | Antiproliferative agents (Melanoma) | nih.gov |
| Bivalent Compounds | Peptide-small molecule linkage | Disruption of protein hexamer formation | ucl.ac.uk |
Pharmacological Applications and Biological Mechanisms of Imidazo 1,2 a Pyrazine Derivatives
Anti-Infective Agent Development
Derivatives of the imidazo[1,2-a]pyrazine (B1224502) scaffold are recognized for their significant potential in developing new anti-infective drugs. rsc.org These compounds have demonstrated considerable activity against critical pathogens, notably Mycobacterium tuberculosis and Plasmodium species, the causative agents of tuberculosis and malaria, respectively. nih.govresearchgate.net
The emergence of drug-resistant tuberculosis, including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) forms, has created an urgent need for novel therapeutics. nih.govnih.gov Imidazo[1,2-a]pyrazine derivatives have been identified as a promising class of compounds with potent activity against M. tuberculosis. nih.govrsc.org
Certain imidazo[1,2-a]pyridine (B132010) ethers (IPEs), a closely related scaffold, have been identified as potent and selective inhibitors of mycobacterial ATP synthesis. nih.govrsc.orgnih.gov The approval of bedaquiline (B32110), which also targets ATP synthase, has validated this enzyme as a key target for killing M. tuberculosis. nih.govasm.org A high-throughput screening campaign identified IPEs that inhibit ATP synthase with high potency. nih.govrsc.org The absence of cross-resistance with bedaquiline suggests that some derivatives may bind to a different site on the ATP synthase enzyme. nih.gov
A primary mechanism of action for several potent imidazo[1,2-a]pyrazine derivatives is the inhibition of the cytochrome bcc complex (also known as complex III) in the electron transport chain. nih.gov Specifically, these compounds target QcrB, a critical subunit of the complex. researchgate.netplos.org By binding to QcrB, these inhibitors block the transfer of electrons, which disrupts the generation of a proton motive force necessary for ATP synthesis, ultimately depleting the cell's energy supply and leading to bacterial death. nih.govresearchgate.netasm.org The clinical candidate Telacebec (Q203) is a well-known example of a QcrB inhibitor. asm.orgqurient.comnih.gov
A significant advantage of imidazo[1,2-a]pyrazine derivatives is their potent activity against drug-resistant strains of M. tuberculosis. nih.govrsc.orgnih.gov Telacebec (Q203) has demonstrated excellent activity against both MDR and XDR clinical isolates. asm.orgasm.orgnih.gov The minimum inhibitory concentration (MIC) of these compounds often remains low against strains that are resistant to current first- and second-line drugs, indicating they inhibit a novel target not affected by existing resistance mechanisms. asm.orgnih.govnih.gov This makes them valuable candidates for new combination therapies to combat the most difficult-to-treat forms of tuberculosis. nih.govqurient.com
Table 1: In Vitro Activity of Imidazo[1,2-a]pyridine-3-carboxamide Derivative 18 Against M. tuberculosis Strains
| Mtb Strain | Resistance Profile | MIC (μM) of Compound 18 |
|---|---|---|
| H37Rv | Drug-Sensitive | ≤0.004 |
| 1641 | MDR | 0.03 |
| 2362 | MDR | 0.1 |
| 2475 | MDR | 0.03 |
| 4207 | MDR | 0.03 |
| 494 | XDR | 0.2 |
| 274 | XDR | 0.8 |
| 506 | XDR | 0.1 |
Source: Adapted from relevant research findings. nih.gov
The imidazo[1,2-a]pyrazine scaffold has also been identified as a promising starting point for the development of new antimalarial drugs. These compounds have shown activity against multiple life stages of the Plasmodium parasite, which is essential for both treating the disease and preventing its transmission and relapse. researchgate.netnih.gov
A critical goal in malaria eradication is the elimination of dormant liver-stage parasites, known as hypnozoites, which are responsible for relapse in P. vivax infections. nih.govnih.gov Lead optimization efforts starting from an imidazopyridine hit have led to the development of imidazopyrazine derivatives with potent activity against liver-stage schizonts of P. yoelii and, importantly, the hypnozoites of P. cynomolgi, a model for P. vivax. researchgate.netnih.gov Optimized compounds in this class have demonstrated the ability to prevent developing liver-stage infections in mouse models, a key indicator of causal prophylactic activity. nih.gov This suggests their potential to be developed into drugs that can provide a radical cure for relapsing malaria. researchgate.netnih.gov
Table 2: Multi-Life Stage Activity of Imidazopyrazine Derivatives Against Plasmodium Species
| Compound | P. falciparum Blood Stage IC₅₀ (nM) | P. yoelii Liver Schizont IC₅₀ (nM) | P. cynomolgi Hypnozoite Activity |
|---|---|---|---|
| KAI407 (3) | 20 | 100 | Active |
| 18 | 30 | 60 | Active |
| 19 | 20 | 40 | Active |
| 20 (KDU691) | 10 | 20 | Active |
Source: Adapted from Zou et al., 2014. nih.gov
Antimicrobial, Antibacterial, and Antifungal Potency
Derivatives of the imidazo[1,2-a]pyrazine nucleus have demonstrated significant potential as broad-spectrum antimicrobial agents. researchgate.netnih.gov Their activity spans across various classes of pathogens, including bacteria and fungi.
A series of synthesized imidazo[1,2-a]pyrazine derivatives showed moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov In particular, certain compounds exhibited very promising activity against Staphylococcus aureus and Escherichia coli, with measured zones of inhibition ranging from 21-24 mm. researchgate.netnih.gov Further studies on N-[2-(3-methoxyphenyl)imidazo[1,2-a]pyrazine-8-yl] substituted benzene (B151609) sulfonohydrazide derivatives also confirmed their antibacterial potential. Specific derivatives showed excellent growth inhibitory activity against S. aureus, E. coli, Bacillus subtilis, and Pseudomonas aeruginosa. nih.gov
The antifungal properties of this class of compounds are also noteworthy. Research has identified imidazo[1,2-a]pyrazine derivatives with potent activity against clinically relevant fungi. cardiff.ac.uk For instance, certain compounds produced excellent zones of inhibition against both Candida albicans and Aspergillus niger at a concentration of 50 µg/mL. nih.gov In a separate study, hybrids of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (B1314217) were assessed for their efficacy against pathogenic Sporothrix species. nih.gov Four C-3 substituted analogs displayed significant antifungal activity, highlighting that the potency is dependent on the substitution on the imidazopyrazine ring. nih.govnih.gov These active compounds also demonstrated synergistic interactions with the conventional antifungal drug itraconazole. nih.gov
| Derivative Class | Microorganism | Observed Activity | Reference |
|---|---|---|---|
| C2, C3, C8 substituted imidazo[1,2-a]pyrazines | Staphylococcus aureus | Zone of inhibition: 21-24 mm | researchgate.net |
| C2, C3, C8 substituted imidazo[1,2-a]pyrazines | Escherichia coli | Zone of inhibition: 21-24 mm | researchgate.net |
| N-[2-(3-methoxyphenyl)imidazo[1,2-a]pyrazine-8-yl] derivatives | Bacillus subtilis | High antibacterial activity | nih.gov |
| C2, C3, C8 substituted imidazo[1,2-a]pyrazines | Candida albicans | Excellent zone of inhibition at 50 µg/mL | nih.gov |
| C2, C3, C8 substituted imidazo[1,2-a]pyrazines | Aspergillus niger | Excellent zone of inhibition at 50 µg/mL | nih.gov |
| 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hybrids | Sporothrix species | Significant antifungal activity | nih.gov |
Anti-Helicobacter pylori Activity via VirB11 ATPase Inhibition
Helicobacter pylori infection is a major cause of gastric ulcers and cancer, and rising antibiotic resistance necessitates new therapeutic strategies. semanticscholar.orgnih.gov The bacterial type IV secretion system (T4SS) is crucial for the virulence of H. pylori, and a key component of this system is the VirB11 ATPase, HP0525. semanticscholar.orgnih.gov Imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of this essential enzyme.
Through virtual high-throughput screening, imidazo[1,2-a]pyrazine compounds were identified as potential ATP mimics capable of inhibiting the HP0525 ATPase. nih.gov Subsequent in vitro screening identified a lead compound with a half-maximal inhibitory concentration (IC₅₀) of 7 µM, which was shown to be a competitive inhibitor of ATP. nih.gov This initial success prompted the development of a novel series of 8-amino imidazo[1,2-a]pyrazine derivatives to probe the structure-activity relationships of these inhibitors. Further optimization led to the creation of peptide-imidazo[1,2-a]pyrazine bioconjugates. semanticscholar.org PEGylated imidazo[1,2-a]pyrazine derivatives showed improved inhibition of HP0525 compared to the parent compound, demonstrating the potential of this scaffold for developing new anti-virulence agents against H. pylori. semanticscholar.org
| Compound | Description | IC₅₀ | Reference |
|---|---|---|---|
| Lead Compound 14 | Initial hit from in vitro screen | 7 µM | nih.gov |
| PEGylated derivatives (15, 16, 17) | Bioconjugates designed for enhanced activity | Improved inhibition vs. parent compound | semanticscholar.org |
Anticancer Therapeutics
The imidazo[1,2-a]pyrazine core is a key feature in numerous small-molecule inhibitors targeting kinases involved in cancer progression. These derivatives have shown efficacy in inhibiting various kinase families, including Aurora kinases, serine/threonine kinases, and receptor tyrosine kinases.
Aurora Kinase Inhibition (Aurora A and B)
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression in many human cancers makes them attractive therapeutic targets. Imidazo[1,2-a]pyrazine-based compounds have been developed as potent inhibitors of both Aurora A and Aurora B kinases.
Modulators of Serine/Threonine Kinases (CHK1, CDK, JNK)
Imidazo[1,2-a]pyrazines have been investigated as inhibitors of various serine/threonine kinases that are critical for cell cycle control and DNA damage response pathways.
Notably, research has focused on Checkpoint Kinase 1 (CHK1), a key regulator of the cell cycle. A range of 3,6-di(hetero)aryl imidazo[1,2-a]pyrazine derivatives were developed as ATP-competitive inhibitors of CHK1. researchgate.net Kinase profiling revealed that the inhibitory activity of these compounds could be modulated by altering the pendant substitutions, allowing for a switch in potency between different kinases. nih.gov For example, small structural modifications within the imidazo[1,2-a]pyrazine series could shift the inhibitory power between CHK1 and MAPK-activated protein kinase 2 (MK2). nih.gov One potent imidazo[1,2-a]pyrazine inhibitor of Aurora kinases was also found to inhibit CHK1 with an IC₅₀ value of 13 nM. nih.gov While specific development against Cyclin-Dependent Kinases (CDKs) and c-Jun N-terminal Kinases (JNKs) using this precise scaffold is less detailed in available literature, the broad applicability of the imidazo[1,2-a]pyrazine as a "general kinase inhibitor scaffold" suggests its potential in targeting these related kinases as well. researchgate.net
Receptor Tyrosine Kinase (EphB4) and Spleen Tyrosine Kinase (Syk) Inhibition
The inhibitory activity of imidazo[1,2-a]pyrazine derivatives extends to the family of tyrosine kinases, which are crucial mediators of cell signaling in angiogenesis and immune responses.
Ephrin type-B receptor 4 (EphB4), a receptor tyrosine kinase (RTK) involved in angiogenesis and embryogenesis, is often upregulated in various cancers. A novel series of imidazo[1,2-a]pyrazine diarylureas has been discovered that demonstrates nanomolar potency for the EphB4 receptor. These compounds also exhibit potent activity against other angiogenesis-related RTKs, suggesting that their anti-cancer effect could be multifactorial.
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of immune cells. While the imidazo[1,2-a]pyrazine scaffold itself was explored as a starting point for Syk inhibitors, optimization efforts in some studies led to the development of related but structurally distinct cores, such as imidazotriazines, to achieve improved potency. This indicates that while the core scaffold has relevance, further modification is often necessary to achieve high-potency Syk inhibition.
Monopolar Spindle 1 (Mps-1) Kinase Inhibition
Monopolar spindle 1 (Mps-1), a dual-specificity protein kinase, is a critical component of the spindle assembly checkpoint and represents an attractive target in oncology due to its high expression in cancer cells. An imidazo[1,2-a]pyrazine derivative was identified as an Mps-1 inhibitor during a high-throughput screening campaign. Although this initial hit exhibited good biochemical activity, its cellular and antiproliferative activities were moderate. The co-crystal structure of an analog guided lead optimization efforts, which involved introducing substituents at the 6-position of the imidazo[1,2-a]pyrazine scaffold. This work led to a derivative with improved cellular activity, demonstrating the utility of the scaffold as a foundation for developing potent Mps-1 inhibitors.
Anti-Inflammatory and Immunomodulatory Effects
Derivatives of the imidazo[1,2-a]pyrazine scaffold have demonstrated significant potential as modulators of the immune system and as anti-inflammatory agents. Their mechanisms of action are diverse, targeting key signaling molecules and receptors that are integral to the inflammatory cascade and immune cell function. These activities underscore the therapeutic promise of this class of compounds for a range of inflammatory and autoimmune conditions.
CXCR3 Antagonism and Chemokine Receptor Modulation
Chemokine receptors are critical mediators of immune cell trafficking, and their modulation represents a key strategy for controlling inflammation. nih.gov Certain imidazo[1,2-a]pyrazine derivatives have been identified as potent antagonists of the CXCR3 receptor. nih.gov CXCR3 and its chemokine ligands (CXCL9, CXCL10, and CXCL11) are centrally involved in the recruitment of T cells to sites of inflammation. By blocking the CXCR3 receptor, these compounds can inhibit this migration, thereby reducing the inflammatory response.
Optimization efforts have led to the development of imidazo[1,2-a]pyrazine derivatives with high potency and improved pharmacokinetic profiles. nih.gov The lead compound from one such study, compound 21 , was evaluated in a mouse model of lung inflammation, demonstrating its efficacy in a relevant in vivo setting. nih.gov The core of this series of compounds is a fused hetero-bicyclic structure, and strategic modifications have been shown to significantly enhance their antagonistic activity against the CXCR3 receptor. nih.gov The modulation of chemokine receptors by small molecules like these imidazo[1,2-a]pyrazine derivatives is a promising therapeutic approach for various immune-related diseases. nih.gov
Table 1: CXCR3 Antagonist Activity of an Imidazo[1,2-a]pyrazine Derivative
| Compound | Target | Activity | Model | Reference |
| Compound 21 | CXCR3 | Efficacious Antagonist | Mouse Lung Inflammation | nih.gov |
IκB Kinase (IKK) and p38 Kinase Inhibition
The NF-κB signaling pathway is a cornerstone of the inflammatory response, and the IκB kinase (IKK) complex is a central regulator of this pathway. Inhibition of IKK can prevent the phosphorylation and subsequent degradation of IκB, which in turn keeps NF-κB in an inactive state in the cytoplasm. Some studies have explored imidazo[1,2-a]pyrazine derivatives as potential inhibitors of IKK1 and IKK2. researchgate.net However, in one study, the synthesized imidazo[1,2-a]pyrazine derivatives did not show significant inhibitory activity against IKK1 and IKK2, which was attributed to the lack of a methyl group at a specific position that is believed to be important for binding to the ATP binding pocket of IKK. researchgate.net
Relatedly, the imidazo[1,2-b]pyridazine (B131497) scaffold has been a focus for developing IKKβ inhibitors. researchgate.netnih.gov These efforts have led to compounds with improved potency in both in vitro and in vivo models, showing suppression of inflammation in arthritis models. nih.gov
The p38 mitogen-activated protein (MAP) kinase is another crucial enzyme in the inflammatory signaling cascade, responsible for the production of pro-inflammatory cytokines like TNF-α. Research into p38 MAP kinase inhibitors has led to the investigation of related heterocyclic structures. For instance, imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of p38 MAP kinase. nih.gov One such derivative, N-oxide 16 , effectively inhibited p38 MAP kinase and the production of LPS-induced TNF-α in human monocytic THP-1 cells. nih.gov This compound also demonstrated significant efficacy in a rat model of collagen-induced arthritis. nih.gov
Table 2: Kinase Inhibition by Imidazo[1,2-a]pyrazine and Related Derivatives
| Compound Class | Target Kinase | Key Findings | Reference |
| Imidazo[1,2-a]pyrazines | IKK1/IKK2 | Lack of significant activity in one study. researchgate.net | researchgate.net |
| Imidazo[1,2-b]pyridazines | IKKβ | Potent in vitro and in vivo activity; effective in arthritis models. nih.gov | nih.gov |
| Imidazo[1,2-b]pyridazines | p38 MAP Kinase | Potent inhibition and in vivo efficacy in arthritis models. nih.gov | nih.gov |
Modulation of Bruton's Tyrosine Kinase (Btk) in Autoimmune Diseases
Bruton's tyrosine kinase (Btk) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a vital role in B-cell development, activation, and survival. google.comnih.gov As aberrant B-cell activity and autoantibody production are hallmarks of many autoimmune diseases, Btk has emerged as a key therapeutic target. google.comnih.gov Inhibition of Btk is a promising strategy for treating conditions such as rheumatoid arthritis, systemic lupus erythematosus (SLE), and other B-cell-mediated disorders. google.comgoogle.com
Certain imidazo[1,2-a]pyrazin-8-ylamine derivatives have been identified as inhibitors of Btk. google.com These compounds can be used in methods to treat diseases that respond to the inhibition of Btk activity and B-cell proliferation. google.com Furthermore, a series of 8-amino-imidazo[1,5-a]pyrazines have been reported as potent and reversible Btk inhibitors with excellent selectivity. nih.gov The selectivity of these compounds is achieved through specific hydrogen bonding and hydrophobic interactions within the kinase domain of Btk. nih.gov Lead compounds from this series have shown desirable pharmacokinetic profiles and efficacy in a preclinical rat model of collagen-induced arthritis. nih.gov The development of both covalent and non-covalent Btk inhibitors, including those with an imidazo[1,2-a]pyrazine core, is an active area of research for autoimmune diseases. nih.gov
Table 3: Btk Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives
| Compound Class | Target | Therapeutic Area | Key Features | Reference |
| Imidazo[1,2-a]pyrazin-8-ylamines | Btk | Autoimmune/Inflammatory Diseases, Cancer | Inhibition of Btk activity and B-cell proliferation. | google.com |
| 8-amino-imidazo[1,5-a]pyrazines | Btk | Rheumatoid Arthritis | Potent, reversible, and selective inhibitors with in vivo efficacy. | nih.gov |
Central Nervous System (CNS) Activity
The versatile imidazo[1,2-a]pyrazine scaffold has also been explored for its potential to modulate targets within the central nervous system, leading to the discovery of derivatives with anticonvulsant, anxiolytic, and antinociceptive properties.
Anticonvulsant and Anxiolytic Potential
Certain imidazo[1,2-a]pyrazine derivatives have been identified as selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are associated with the transmembrane AMPAR regulatory protein γ-8. nih.gov This selectivity for γ-8, which is highly expressed in the hippocampus, makes these compounds promising candidates for treating neurological conditions like epilepsy. nih.gov An imidazopyrazine, compound 5 , was an initial high-throughput screening hit that demonstrated encouraging potency and selectivity for γ-8. nih.gov Subsequent optimization led to the development of related compounds that showed robust seizure protection in both corneal kindling and pentylenetetrazole (PTZ) anticonvulsant models following oral administration. nih.gov
In the realm of anxiolytic activity, imidazo[1,2-a]pyrazin-8-ones have been developed as high-affinity agonists for the GABAA receptor, with selectivity for the α2 and α3 subtypes. nih.gov This subtype selectivity is significant because it is hypothesized to separate the anxiolytic effects from the sedative effects associated with non-selective benzodiazepines. One such compound, 16d , was found to be anxiolytic in a conditioned animal model of anxiety with minimal sedation observed. nih.govresearchgate.net
Table 4: CNS Activity of Imidazo[1,2-a]pyrazine Derivatives
| Compound Class | Mechanism of Action | Potential Application | Key Findings | Reference |
| Imidazo[1,2-a]pyrazines | Selective negative modulators of AMPA receptors with TARP γ-8 | Epilepsy | Robust seizure protection in preclinical models. | nih.gov |
| Imidazo[1,2-a]pyrazin-8-ones | α2/α3 subtype-selective GABAA receptor agonists | Anxiety | Anxiolytic effects with minimal sedation in animal models. | nih.govresearchgate.net |
Antinociceptive Mechanisms
The mechanisms by which imidazoline (B1206853) receptor agonists produce pain relief (antinociception) have been investigated, revealing the involvement of monoaminergic neurotransmission. nih.gov While the specific derivatives in this study were 2-BFI and CR4056, the findings shed light on pathways that could potentially be modulated by appropriately designed imidazo[1,2-a]pyrazines. The antinociceptive effects of these I2 receptor agonists were found to be mediated by serotonergic and noradrenergic systems, with 5-HT1A, 5-HT2A, and α1-adrenoceptors playing particularly important roles. nih.gov In a rat model of chronic constriction injury (CCI), the antinociceptive effects of the I2 agonist were enhanced by selective serotonin (B10506) or norepinephrine (B1679862) reuptake inhibitors. nih.gov Conversely, the depletion of either serotonin or norepinephrine nearly abolished the antinociceptive effects. nih.gov This suggests that compounds acting through these mechanisms could be effective in treating neuropathic and inflammatory pain. nih.gov
GABA Receptor Agonism
Derivatives of the imidazo[1,2-a]pyrazine scaffold have been investigated for their interaction with γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Certain compounds within this class have been identified as high-affinity agonists at the benzodiazepine (B76468) binding site of the GABAA receptor. researchgate.net Specifically, research has focused on imidazo[1,2-a]pyrazin-8-ones and related triazinone derivatives as subtype-selective GABAA agonists. researchgate.net
One notable compound, 16d (an imidazo[1,2-a]pyrazin-8-one derivative), has demonstrated good oral bioavailability in rats and functional selectivity for the GABAA α2 and α3 subtypes. researchgate.net This selectivity is significant, as these subtypes are believed to be involved in mediating the anxiolytic effects of benzodiazepines with a reduced potential for sedation. In a conditioned animal model of anxiety, compound 16d was shown to be anxiolytic with minimal sedation observed at full benzodiazepine binding site occupancy. researchgate.net
While the core focus of this article is "Imidazo[1,2-a]pyrazine-6-carboxylic acid", the exploration of related derivatives like imidazo[1,2-a]pyrazin-8-ones provides valuable insight into the potential of the broader imidazo[1,2-a]pyrazine class to modulate GABAA receptors. Further structure-activity relationship (SAR) studies are needed to determine if the introduction of a carboxylic acid at the 6-position would retain or modify this GABAergic activity.
Gastrointestinal and Metabolic Applications
Gastric H+/K+ ATPase Inhibition and Antiulcer Properties
A significant area of pharmacological investigation for imidazo[1,2-a]pyrazine derivatives has been their potential as inhibitors of the gastric H+/K+ ATPase, the proton pump responsible for the final step of acid secretion in the stomach. nih.govnih.gov Inhibition of this enzyme is a key mechanism for treating acid-peptic disorders, such as peptic ulcers and gastroesophageal reflux disease.
A series of novel 6-substituted imidazo[1,2-a]pyrazines have been synthesized and evaluated for their anti-secretory activity. nih.gov The synthesis often involves a palladium-catalyzed amino- or alkoxycarbonylation as a key step to introduce substituents at the 6-position. ucl.ac.uk These compounds have been assessed through binding assays against H+/K+-ATPase from hog gastric mucosa, with some demonstrating potent, reversible inhibition of the gastric acid pump. nih.gov The antiulcer properties of this class of compounds are a direct consequence of their ability to inhibit gastric acid secretion. While many studies have focused on the related imidazo[1,2-a]pyridine scaffold, the findings for imidazo[1,2-a]pyrazine derivatives confirm the potential of this heterocyclic system in developing antiulcer agents. nih.govacs.orgnih.gov
| Compound Type | Key Synthetic Step | Target Enzyme | Activity |
| 6-substituted imidazo[1,2-a]pyrazines | Palladium-catalyzed amino- or alkoxycarbonylation | Gastric H+/K+ ATPase | Potent, reversible inhibition |
Antidiabetic and Hypoglycemic Activities
The imidazo[1,2-a]pyrazine scaffold has also been explored for its potential in managing metabolic disorders, specifically diabetes. Research has shown that certain derivatives possess hypoglycemic properties. For instance, a series of alkyl- and halo-substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines were synthesized and evaluated for their ability to lower blood glucose in insulin-resistant hyperglycemic ob/ob mice. nih.gov
Several of these compounds, including the 2-methyl, 3-methyl, and 5-methyl 8-(1-piperazinyl)imidazo[1,2-a]pyrazine derivatives, displayed high affinity for the α2-adrenergic receptor and were potent hypoglycemic agents. nih.gov The mechanism of action for some antidiabetic agents involves the stimulation of glucagon-like peptide-1 (GLP-1) secretion. nih.gov GLP-1 is an incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) secretion, slows gastric emptying, and promotes satiety. upstate.eduyoutube.com While the direct action of this compound on GLP-1 secretion has not been extensively reported, the hypoglycemic activity of related derivatives suggests that exploring this and other potential mechanisms, such as α-glucosidase inhibition, could be a fruitful area of research. mdpi.com
| Derivative Class | Biological Model | Key Finding |
| 8-(1-piperazinyl)imidazo[1,2-a]pyrazines | Insulin-resistant hyperglycemic ob/ob mice | Potent hypoglycemic activity |
Other Pharmacological Activities
Phosphodiesterase Inhibition
Imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of phosphodiesterases (PDEs), a family of enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govnih.gov By inhibiting PDEs, these compounds can increase intracellular levels of these second messengers, leading to various physiological effects.
Specifically, certain imidazo[1,2-a]pyrazine derivatives have been shown to be moderately potent inhibitors of the type IV isoenzyme of PDE (PDE4). nih.gov Derivatives containing a cyano group at the 2-position were also found to be potent inhibitors of the type III isoenzyme (PDE3). nih.gov More recently, novel imidazo[1,5-a]pyrido[3,2-e]pyrazines have been characterized as potent and selective inhibitors of phosphodiesterase 10A (PDE10A). drugbank.com Additionally, imidazo[1,2-a]pyrazine derivatives have been identified as highly potent and selective inhibitors of ENPP1, a phosphodiesterase that negatively regulates the cGAS-STING pathway. nih.gov This inhibition can enhance immune responses, suggesting potential applications in cancer immunotherapy. nih.gov
| PDE Isoenzyme Target | Key Structural Feature | Potential Therapeutic Application |
| PDE4 | Imidazo[1,2-a]pyrazine core | Anti-inflammatory, Bronchodilator |
| PDE3 | Cyano group at position 2 | Cardiotonic, Vasodilator |
| PDE10A | Imidazo[1,5-a]pyrido[3,2-e]pyrazine core | Neurological and psychiatric disorders |
| ENPP1 | Imidazo[1,2-a]pyrazine core | Cancer immunotherapy |
Cardiotonic and Smooth Muscle Relaxant Properties
The imidazo[1,2-a]pyrazine scaffold has been associated with significant cardiovascular effects, including cardiotonic and smooth muscle relaxant properties. nih.gov Derivatives of this class have demonstrated potent smooth muscle relaxant activity in a non-specific manner, meaning they can relax tissues regardless of the contracting agent used. nih.gov This broad-spectrum relaxant effect has been observed in tracheal muscle, suggesting potential for bronchodilatory applications. nih.gov
In isolated guinea-pig atria, imidazo[1,2-a]pyrazine derivatives have exhibited potent positive inotropic (increased contractility) and chronotropic (increased heart rate) activities. nih.gov For example, 5-bromoimidazo-[1,2-alpha]pyrazine was found to have positive chronotropic and inotropic effects, which were associated with an increase in cyclic AMP tissue concentration. nih.gov This suggests that the cardiotonic effects may be mediated, at least in part, by the inhibition of phosphodiesterase, as discussed in the previous section. nih.gov These compounds have also been noted for their vasorelaxant properties. ucl.ac.uk
| Pharmacological Effect | Experimental Model | Associated Mechanism |
| Smooth muscle relaxation | Tracheal muscle | Non-specific |
| Positive inotropic effect | Isolated guinea-pig atria | Increased cAMP, PDE inhibition |
| Positive chronotropic effect | Isolated guinea-pig atria | Increased cAMP, PDE inhibition |
| Vasorelaxation | Not specified | Not specified |
Antiallergic Potential of Imidazo[1,2-a]pyrazine Derivatives
The therapeutic potential of imidazo[1,2-a]pyrazine derivatives in the context of allergic reactions has been a subject of scientific investigation, revealing promising candidates with significant antiallergic properties. Research has primarily focused on the evaluation of these compounds in established preclinical models of allergy, such as the rat passive cutaneous anaphylaxis (PCA) model, which is a widely accepted method for assessing in vivo antiallergic activity.
Detailed Research Findings
A seminal study in the exploration of the antiallergic potential of this class of compounds was conducted by Ager and colleagues in 1988. Their work involved the synthesis and evaluation of a series of carboxylic acid derivatives of various tricyclic systems, including imidazo[1,2-a]quinoxalines, which are structurally related to imidazo[1,2-a]pyrazines. The primary screening assay used was the IgE-mediated rat passive cutaneous anaphylaxis (PCA) model, a standard for identifying compounds that can inhibit allergic reactions in vivo.
The key findings from this research indicated that several of the tested 2-carboxylic acid derivatives of these fused imidazole (B134444) systems demonstrated potent oral antiallergic activity. nih.gov Notably, some of these compounds were found to be significantly more potent than disodium (B8443419) cromoglycate (DSCG), a well-established mast cell stabilizer used as a benchmark in antiallergic drug discovery. nih.gov
One of the most promising compounds to emerge from this study was imidazo[1,2-a]quinoxaline-2-carboxylic acid , which was selected for further development based on its impressive activity profile. nih.gov The oral efficacy of these compounds is a particularly important finding, as many antiallergic medications have limited oral bioavailability.
The antiallergic activity of these derivatives is summarized in the table below, highlighting the significant potency of the imidazo[1,2-a]quinoxaline-2-carboxylic acid derivative compared to the standard drug.
| Compound | Test Model | Route of Administration | Observed Activity | Reference |
| Imidazo[1,2-a]quinoxaline-2-carboxylic acid | IgE-induced rat passive cutaneous anaphylaxis | Oral | Potent activity, chosen for further development. | nih.gov |
| Various Imidazo[1,2-a]quinoline and Imidazo[1,2-a]quinoxaline-2-carboxylic acid derivatives | IgE-induced rat passive cutaneous anaphylaxis | Intravenous & Oral | Showed IV activities up to 1000 times as potent as DSCG, with many showing significant oral activity. | nih.gov |
| Disodium Cromoglycate (DSCG) (Reference Drug) | IgE-induced rat passive cutaneous anaphylaxis | Intravenous | Active, but less so than some of the tested imidazo[1,2-a]pyrazine derivatives. | nih.gov |
It is important to note that while the focus of this section is on the antiallergic potential, the broader class of imidazo[1,2-a]pyrazines has been investigated for a multitude of pharmacological activities.
Biological Mechanisms
The precise biological mechanism underlying the antiallergic effects of imidazo[1,2-a]pyrazine derivatives, particularly the carboxylic acid compounds, is believed to be linked to the inhibition of phosphodiesterases (PDEs). researchgate.netnih.govnih.gov Phosphodiesterases are a family of enzymes that regulate the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in inflammatory and immune responses.
Inhibition of PDE, specifically the PDE4 isoform, leads to an increase in intracellular cAMP levels within mast cells and other inflammatory cells. researchgate.netnih.gov Elevated cAMP levels are known to suppress the degranulation of mast cells, thereby preventing the release of histamine (B1213489), leukotrienes, and other pro-inflammatory mediators that are responsible for the clinical manifestations of an allergic reaction. researchgate.net This mechanism of action is consistent with the observed effects in the rat passive cutaneous anaphylaxis model, where the inhibition of the allergic response is a direct consequence of mast cell stabilization.
Studies on structurally related imidazo[1,2-a]quinoxalines have demonstrated their potent inhibitory activity against PDE isoenzymes, particularly types III and IV. researchgate.netnih.gov For instance, certain derivatives have shown potent relaxant activity on smooth muscle, an effect often associated with PDE inhibition. nih.gov The structure-activity relationship studies have emphasized the importance of specific substitutions on the imidazo[1,2-a]quinoxaline (B3349733) ring system for potent PDE4 inhibition. nih.gov
The proposed mechanism of action for the antiallergic effects of these derivatives is outlined below:
| Mechanistic Step | Consequence | Reference |
| Inhibition of Phosphodiesterase (specifically PDE4) by the imidazo[1,2-a]pyrazine derivative. | Increased intracellular levels of cyclic AMP (cAMP) in mast cells and other inflammatory cells. | researchgate.netnih.gov |
| Elevated cAMP levels. | Suppression of mast cell degranulation and inhibition of the release of histamine and other inflammatory mediators. | researchgate.net |
| Reduced release of allergic mediators. | Attenuation of the allergic response, as observed in the rat passive cutaneous anaphylaxis model. | nih.gov |
This PDE-inhibitory mechanism provides a strong rationale for the observed antiallergic properties of imidazo[1,2-a]pyrazine derivatives and supports their potential as a novel class of orally active antiallergic agents.
Computational and Biophysical Characterization of Imidazo 1,2 a Pyrazine 6 Carboxylic Acid Analogs
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how small molecule inhibitors, such as imidazo[1,2-a]pyrazine (B1224502) analogs, interact with enzyme active sites.
Molecular modeling and docking studies have been instrumental in evaluating the binding affinity of imidazo[1,2-a]pyrazine analogs and related structures within various enzyme active sites, including those of InhA and c-Met kinase.
InhA Domain: The enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis is a key target for antitubercular drugs. Molecular docking techniques have been employed to study imidazo[1,2-a]pyridine (B132010) derivatives, which are structurally similar to the pyrazine (B50134) analogs, as potential InhA inhibitors. researchgate.net These studies help in identifying key interactions within the InhA active site, paving the way for the development of compounds effective against tuberculosis. researchgate.net
c-Met Kinase ATP-binding Pocket: The c-Met receptor tyrosine kinase is often dysregulated in various cancers. Imidazo[1,2-a]pyridine derivatives have been designed as c-Met kinase inhibitors, targeting the ATP-binding site. nih.gov Docking studies for these compounds revealed that an imidazo[1,2-a]pyridine core could serve as a scaffold for creating hydrogen bond interactions with key residues like Met1160 and Asp1222 in the c-Met active site. nih.gov These inhibitors are often classified as Type I or Type II, depending on whether they bind to the active (DFG-in) or inactive (DFG-out) conformation of the kinase, respectively. nih.gov
Other Kinases and ATPases: The versatility of the imidazo[1,2-a]pyrazine scaffold is evident from its activity against other enzymes. Analogs have been identified as potent inhibitors of Aurora A/B kinases and the VirB11 ATPase of Helicobacter pylori. ucl.ac.uknih.gov Docking studies of one inhibitor series against the VirB11 ATPase suggested that the compounds are deeply buried within the enzyme's active site. nih.gov Similarly, certain imidazo[1,2-a]pyrazine derivatives have been shown to fit well into the colchicine (B1669291) binding site of tubulin, demonstrating their potential as anticancer agents that disrupt microtubule dynamics. nih.gov
Table 1: Examples of Molecular Docking Studies on Imidazo[1,2-a]pyrazine and Related Analogs
| Compound Class | Target Enzyme | Key Findings from Docking Studies | References |
|---|---|---|---|
| Imidazo[1,2-a]pyridine Derivatives | InhA (M. tuberculosis) | Identification of binding modes for potential anti-TB agents. | researchgate.net |
| Imidazo[1,2-a]pyridine Hydrazones | c-Met Kinase | Designed to interact with key residues (Met1160, Asp1222) in the ATP-binding pocket. | nih.gov |
| Imidazo[1,2-a]pyrazines | VirB11 ATPase (H. pylori) | Compounds identified as ATP mimics, binding deep within the active site. | ucl.ac.uknih.gov |
| Imidazo[1,2-a]pyrazine Derivatives | Tubulin | Analogs fit into the colchicine binding site, overlapping with known inhibitors like CA-4. | nih.gov |
| Imidazo[1,2-a]pyrazine Derivatives | Aurora A/B Kinases | Structure-activity relationship studies guided by enzyme inhibition data. | nih.gov |
Computational studies, supported by in-vitro assays, have predicted that many imidazo[1,2-a]pyrazine analogs function as competitive inhibitors, particularly against ATP-dependent enzymes. A competitive inhibitor reversibly binds to the same site that the substrate would normally occupy (the active site), preventing the substrate from binding.
Research on imidazo[1,2-a]pyrazines as inhibitors of the VirB11 ATPase provides a clear example. Virtual screening identified these compounds as potential ATP mimics. ucl.ac.uk Subsequent in-vitro screening confirmed a lead compound which studies showed to be a competitive inhibitor of ATP. ucl.ac.uk This mechanism is common for kinase and ATPase inhibitors that target the highly conserved ATP-binding pocket. nih.govnih.gov By occupying the ATP-binding site, these inhibitors prevent the enzyme from binding its natural substrate, ATP, thereby blocking its catalytic activity.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules like Imidazo[1,2-a]pyrazine-6-carboxylic acid and its analogs.
DFT has been widely applied to study imidazo[1,2-a]pyrazine and its related pyrimidine (B1678525) and pyridine (B92270) analogs. nih.govscirp.orgijirset.com These calculations are crucial for optimizing molecular geometries and understanding the relationship between molecular structure and biological activity. nih.govnih.gov
Key applications of DFT in this context include:
Structural Optimization: DFT methods, such as B3LYP with basis sets like 6-31+G(d,p), are used to determine the most stable three-dimensional structure of the molecules. nih.govscirp.org
Electronic Properties: Calculations of Frontier Molecular Orbitals (HOMO and LUMO) and their energy gap help assess the chemical reactivity and stability of the compounds. scirp.org
Reactivity Prediction: Analysis of the Molecular Electrostatic Potential (MEP) map helps to identify nucleophilic and electrophilic sites within the molecule, predicting how it might interact with biological targets. scirp.org
Conformational Analysis: Potential Energy Surface (PES) scans can be performed to identify different stable rotameric conformations, which are often stabilized by intramolecular hydrogen bonds. nih.gov
The aromaticity of the fused heterocyclic rings is a key determinant of the physicochemical properties of imidazo[1,2-a]pyrazines. Nucleus-Independent Chemical Shift (NICS) is a computational method used to evaluate the aromatic character of a ring system. github.io It measures the magnetic shielding at a non-bonded point, typically the center of a ring (NICS(0)) or at a point 1 Å above it (NICS(1)). nih.gov Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity.
A study employing NICS calculations on the imidazo[1,2-a]pyrazine scaffold revealed a significant difference in the aromaticity of the two fused rings. The five-membered imidazole (B134444) ring was found to exhibit strong aromatic character, whereas the six-membered pyrazine ring was determined to be non-aromatic. This differential aromaticity is a defining feature of the imidazo[1,2-a]pyrazine system.
Structural Elucidation and Characterization Techniques
The synthesis of novel this compound analogs requires rigorous structural confirmation. A combination of standard spectroscopic techniques is employed to unambiguously determine the chemical structure of these newly synthesized compounds.
The primary methods used for characterization include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework of the molecule. nih.govrsc.org The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity and chemical environment of each atom.
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight of the compound and confirm its elemental composition with high accuracy. researchgate.netrsc.org
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the presence of specific functional groups. For instance, the characteristic stretching frequency of a carboxylic acid's C=O and O-H bonds would be readily identifiable. researchgate.net
Absorption Spectroscopy: UV-Visible spectroscopy is also used to characterize these compounds, providing information about their electronic transitions. nih.gov
Table 2: Common Techniques for Structural Characterization
| Technique | Information Provided | References |
|---|---|---|
| ¹H NMR | Proton environment and connectivity | researchgate.netnih.govrsc.org |
| ¹³C NMR | Carbon skeleton of the molecule | researchgate.netnih.govrsc.org |
| Mass Spectrometry (MS, HRMS) | Molecular weight and elemental formula | researchgate.netrsc.org |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, N-H) | researchgate.netrsc.org |
| UV-Visible Spectroscopy | Electronic transitions and conjugation | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For the imidazo[1,2-a]pyrazine scaffold, ¹H and ¹³C NMR provide definitive information on the arrangement of atoms.
In the ¹H NMR spectra of imidazo[1,2-a]pyrazine derivatives, the protons on the heterocyclic core exhibit characteristic chemical shifts. For instance, in 2- and 3-aryl substituted imidazo[1,2-a]pyrazines, the regiochemistry can be confirmed using 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC). In a 2-substituted imidazo[1,2-a]pyrazine, correlations between the protons and carbons at the 3- and 5-positions of the ring system are observable. nih.gov Conversely, for 3-substituted analogs, no such correlation is seen between the protons at the 2- and 5-positions. nih.gov The protons at positions H5 and H6 typically appear as doublets in the ¹H-NMR spectra, with coupling constants around 4.5 Hz for 8-chloro precursors and 5.4 Hz for 8-aniline substituted compounds. ucl.ac.uk
For a representative analog, N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine, the ¹H NMR spectrum shows a singlet for the NH proton at 3.08 ppm and a singlet for the t-butyl group at 1.09 ppm. rsc.org The aromatic pyrazine proton at the 8-position appears as a singlet at δ 9.03, while the remaining two pyrazine protons appear as doublets between δ 8.30-8.32. rsc.org The four aromatic protons of the phenyl ring are observed as multiplets in the range of 7.91-8.30 ppm. rsc.org
The ¹³C NMR spectrum for N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine displays twelve distinct signals. rsc.org This includes two signals in the aliphatic region at approximately 30 ppm (t-butyl CH₃ carbons) and 57 ppm (t-butyl quaternary carbon). rsc.org The remaining ten carbons, consisting of five CH and five quaternary carbons, appear in the aromatic region between δ 116.30 and 147.21 ppm. rsc.orgresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for Imidazo[1,2-a]pyrazine Analogs
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine | Not Specified | 8.12 (s, 1H, pyrazine-H), 7.42 (s, 1H, imidazo-H), 7.80 (d, J=8.12 Hz, 2H, Ph-H), 7.29-7.38 (m, 3H, Ph-H), 4.6 (br s, 4H, N-CH₂), 3.9 (t, 4H, O-CH₂), 2.5 (s, 3H, CH₃) | Not Specified |
| N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine | Not Specified | 9.03 (s, 1H), 8.30-8.32 (d, 2H), 7.91-8.30 (m, 4H), 3.08 (s, 1H), 1.09 (s, 9H) | 147.21-116.30 (aromatic C), 57.0 (quat. C), 30.0 (CH₃) |
Note: Data is based on reported values for analogous compounds and may not represent the exact values for this compound.
Mass Spectrometry (MS, HRMS, EIMS, LRMS)
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula of newly synthesized compounds.
For example, the HRMS of 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine showed a molecular ion that corresponded to the molecular formula C₁₇H₁₉ON₄, with a measured mass of 295.1545, which is in close agreement with the calculated value of 295.1553. Similarly, the HRMS data for N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine confirmed its molecular formula as C₁₆H₁₇N₅O₂, with a found [M+H]⁺ peak at 312.1465, compared to the calculated value of 312.1460. rsc.orgrsc.org
For the parent compound, this compound, the computed monoisotopic mass is 163.038176411 Da. nih.gov
Table 2: Mass Spectrometry Data for Imidazo[1,2-a]pyrazine Analogs
| Compound | Ionization Mode | Calculated Mass (m/z) | Found Mass (m/z) | Molecular Formula |
| 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine | Not Specified | 295.1553 | 295.1545 | C₁₇H₁₉N₄O |
| N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine | ESI-HRMS | 312.1460 ([M+H]⁺) | 312.1465 ([M+H]⁺) | C₁₆H₁₇N₅O₂ |
Note: Data is based on reported values for analogous compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. In the context of imidazo[1,2-a]pyrazine derivatives, IR spectroscopy helps confirm the presence of key structural features.
For instance, in a series of synthesized imidazo[1,2-a]pyrazine derivatives, a characteristic absorption band for the C=N stretch was observed around 1546 cm⁻¹. The IR spectrum of an amino-substituted analog showed bands at 3325 and 3332 cm⁻¹, corresponding to the NH₂ stretching frequency. For N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine, a strong peak for the N-H stretching of the amine functional group appeared at 3350 cm⁻¹. rsc.orgnih.gov Theoretical calculations on imidazo[1,2-a]pyrazinediones have also been used to predict their IR spectra, showing good agreement with experimental data. nih.govnih.gov
Table 3: Characteristic IR Absorption Bands for Imidazo[1,2-a]pyrazine Analogs
| Functional Group | Absorption Range (cm⁻¹) | Compound Example |
| N-H Stretch (Amine) | 3325 - 3350 | Amino-substituted imidazo[1,2-a]pyrazines |
| C=N Stretch | ~1546 | 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine |
| Carbonyl (C=O) | Varies with structure | Imidazo[1,2-a]pyrazinediones |
Note: The exact position of the absorption bands can vary depending on the specific substitution pattern of the molecule.
High-Performance Liquid Chromatography (HPLC) for Purity and Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of synthesized compounds.
In the analysis of imidazo[1,2-a]pyrazine and its derivatives, reverse-phase HPLC is commonly employed. For example, the purity of certain potent imidazo[1,2-a]pyrazine derivatives was determined to be over 98% using a C18 column with a mobile phase of acetonitrile (B52724) and water (50:50). rsc.orgnih.gov This high level of purity is crucial for accurate biological evaluation.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical and molecular formula of a newly synthesized substance.
For a series of 3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine derivatives, which share a similar heterocyclic core, the calculated and found elemental compositions were in close agreement. For example, for 3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine (C₁₈H₁₃N₃), the calculated percentages were C, 79.68; H, 4.83; N, 15.49, while the found values were C, 79.86; H, 4.74; N, 15.26. nih.gov For 3-(4-chlorophenyl)-1-(pyridin-2-yl)imidazo[1,5-a]pyridine (C₁₈H₁₂ClN₃), the calculated and found values for C, H, and N were identical at C, 70.71; H, 3.96; N, 13.74. nih.gov For 3-(4-bromophenyl)-1-(pyridin-2-yl)imidazo[1,5-a]pyridine (C₁₈H₁₂BrN₃), the calculated values were C, 61.73; H, 3.45; N, 12.00, and the found values were C, 61.62; H, 3.33; N, 11.55. nih.gov
Table 4: Elemental Analysis Data for Representative Imidazo-fused Heterocycles
| Compound | Molecular Formula | Calculated (%) | Found (%) |
| 3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine | C₁₈H₁₃N₃ | C: 79.68, H: 4.83, N: 15.49 | C: 79.86, H: 4.74, N: 15.26 |
| 3-(4-chlorophenyl)-1-(pyridin-2-yl)imidazo[1,5-a]pyridine | C₁₈H₁₂ClN₃ | C: 70.71, H: 3.96, N: 13.74 | C: 70.71, H: 3.63, N: 13.74 |
| 3-(4-bromophenyl)-1-(pyridin-2-yl)imidazo[1,5-a]pyridine | C₁₈H₁₂BrN₃ | C: 61.73, H: 3.45, N: 12.00 | C: 61.62, H: 3.33, N: 11.55 |
Note: Data is for structurally related imidazo[1,5-a]pyridine (B1214698) analogs.
Preclinical Development and Pharmacokinetic/pharmacodynamic Assessment
Lead Identification and Optimization Strategies
The development of potent and selective drug candidates from the imidazo[1,2-a]pyrazine (B1224502) scaffold is a systematic process involving the identification of initial hits, their optimization into lead compounds, and the strategic exploration of related chemical structures.
The initial identification of promising compounds, or "hits," often begins with high-throughput screening (HTS) campaigns. For instance, an HTS campaign designed to block glutamate-induced Ca²+ flux in engineered HEK-293 cells identified imidazo[1,2-a]pyrazine 5 as a selective negative modulator of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) associated with the TARP γ-8 protein. nih.gov This hit emerged from counter-screening against cells expressing a different TARP protein (γ-2) to ensure selectivity. nih.gov Similarly, virtual high-throughput screening has been employed to identify imidazo[1,2-a]pyrazine compounds as potential inhibitors of the VirB11 ATPase, an enzyme crucial for the virulence of Helicobacter pylori. ucl.ac.uk
Once a hit is identified, the hit-to-lead process begins, involving chemical modifications to improve potency and drug-like properties. A subsequent lead optimization phase further refines these candidates. nih.govnih.gov This process involves synthesizing and testing a series of related compounds to build a robust understanding of their biological activity. nih.gov For example, after identifying an initial hit, a focused medicinal chemistry effort led to a series of potent and brain-penetrant imidazopyrazine leads. nih.gov This optimization can be extensive, as demonstrated in the development of imidazo[1,2-a]pyridine (B132010) amides, where modifications led to the clinical candidate Q203 for tuberculosis treatment. nih.gov
Establishing a clear Structure-Property Relationship (SPR) or Structure-Activity Relationship (SAR) is fundamental to lead optimization. This involves systematically altering the chemical structure of the scaffold and observing the resulting changes in biological activity and physicochemical properties.
In the development of AMPAR negative modulators, researchers created hybrid analogs by merging structural elements from two different HTS hits. nih.gov This led to imidazopyrazine 6, which was tenfold more potent than the original hit. nih.gov Further modifications, such as incorporating a para-fluorophenyl group at the C-2 position, retained potency while improving lipophilic ligand efficiency. nih.gov Trends in the SAR of imidazo[1,2-a]pyrazine compounds have been identified, which helps guide the design of new, more effective molecules. ucl.ac.uk Studies on related scaffolds have also shown that the nitrogen count in the bicyclic core can have a pronounced effect on metabolic stability in human liver microsomes. acs.org
Scaffold hopping is a computational and synthetic strategy used to identify new chemical cores that mimic the biological activity of a known active compound but have a different molecular backbone. This can lead to improved potency, better pharmacokinetic properties, or novel intellectual property.
This strategy was successfully employed to identify imidazo[1,2-a]pyrazin-8-ones as novel positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor. acs.orgacs.org Starting from a different scaffold, triazolopyridines, researchers identified the imidazopyrazinone core as a viable alternative. acs.org The prototype compound from this new series demonstrated good mGlu2 PAM activity and balanced metabolic stability, validating the scaffold hop. acs.org In another example, the imidazo[1,2-a]pyridine scaffold was utilized as a novel backbone for the development of covalent inhibitors for KRAS G12C, a protein implicated in cancer. rsc.org
In Vitro Pharmacological Profiling
Following lead identification and optimization, candidates undergo in vitro pharmacological profiling to characterize their effects on cells and confirm their mechanism of action.
Cellular assays are essential for confirming that a compound interacts with its intended biological target within a cellular context. For the imidazo[1,2-a]pyrazine-based AMPAR modulators, target engagement was confirmed using a cellular assay that measured glutamate-induced calcium (Ca²⁺) flux in specially engineered HEK-293 cells expressing the target receptor complex. nih.gov In the pursuit of PI3K/mTOR dual inhibitors, researchers conducted function-oriented synthesis of imidazo[1,2-a]pyrazine derivatives and evaluated their activity through enzymatic assays, identifying a compound with excellent inhibitory activity against both PI3Kα and mTOR. drugbank.com
Assessing the cytotoxicity of new compounds against various cell lines is a standard part of preclinical evaluation to determine their general toxicity and potential as anticancer agents. A series of novel imidazo[1,2-a]pyrazine derivatives were screened for cytotoxicity against HeLa (cervical cancer) and MCF7 (breast cancer) cell lines. The results indicated that these specific compounds did not exhibit significant cancer-killing activity against these cell lines at a concentration of 10 μg/mL. While studies on the related imidazo[1,2-a]pyridine scaffold have reported cytotoxicity against VERO cells (normal kidney cells from African green monkeys), specific data for imidazo[1,2-a]pyrazine-6-carboxylic acid derivatives against VERO cells were not found in the reviewed literature. nih.gov
Interactive Data Table: Cytotoxicity of Imidazo[1,2-a]pyrazine Derivatives
This table summarizes the findings from in vitro cytotoxicity screenings.
| Compound Class | Cell Line | Concentration | Observed Effect | Source |
| Imidazo[1,2-a]pyrazine Derivatives | HeLa | 10 µg/mL | No significant cytotoxicity | |
| Imidazo[1,2-a]pyrazine Derivatives | MCF7 | 10 µg/mL | No significant cytotoxicity |
Assessment of Induction of Endoreduplication
The induction of endoreduplication, a process of DNA replication without subsequent cell division leading to polyploidy, is a known consequence of inhibiting certain cell cycle regulators. Specifically, the selective inhibition of Aurora B kinase classically results in failure of cytokinesis and endoreduplication, which can lead to cell death. researchgate.net Inhibition of Aurora B interferes with normal chromosome alignment during mitosis and overrides the mitotic spindle checkpoint. researchgate.net This mechanism is relevant to the imidazo[1,2-a]pyrazine class, as derivatives have been developed as potent Aurora kinase inhibitors. researchgate.netnih.gov For instance, the Aurora kinase inhibitor VX-680 is known to induce endoreduplication and apoptosis. nih.gov While the broader class of Aurora B inhibitors, which includes some imidazo[1,2-a]pyrazine compounds, is associated with this phenomenon, specific experimental assessment confirming the induction of endoreduplication by this compound itself is not detailed in the available research.
In Vivo Pharmacokinetic (PK) Analysis
The in vivo pharmacokinetic properties of the imidazo[1,2-a]pyrazine scaffold have been a subject of medicinal chemistry optimization efforts. Generally, compounds from this class have faced challenges, with many derivatives exhibiting low to moderate oral bioavailability and high clearance, which can limit their therapeutic potential. nih.gov
Studies on various imidazo[1,2-a]pyrazine derivatives have shown a range of oral bioavailability. Unfortunately, many early compounds in this class suffered from low to moderate bioavailability. nih.gov However, optimization efforts have shown promise; for example, an imidazo[1,2-a]pyrazine derivative, compound 7 , was found to have efficient pharmacokinetic properties. nih.gov Another related heterocyclic compound, OXS007570 , demonstrated a specific oral bioavailability of 48% in mice. rsc.org
| Compound | Class | Oral Bioavailability (F%) | Species | Source |
|---|---|---|---|---|
| OXS007570 | Imidazopyridine | 48% | Mouse | rsc.org |
| General Imidazopyrazines | Imidazo[1,2-a]pyrazine | Low to Moderate | Not Specified | nih.gov |
High in vivo clearance has been a significant hurdle for the imidazo[1,2-a]pyrazine class. nih.gov Some derivatives were found to have clearance rates greater than hepatic blood flow; for instance, compound 14 showed a clearance of 86 mL/min/kg in rats. nih.gov The half-life of related compounds has also been characterized, with values often being relatively short, necessitating further chemical modifications to improve metabolic stability. rsc.orgmdpi.com
| Compound | Parameter | Value | Species | Source |
|---|---|---|---|---|
| Compound 14 | Clearance (Cl) | 86 mL/min/kg | Rat | nih.gov |
| Compound 26 | Clearance (Cl) | 57 mL/min/kg | Rat | nih.gov |
| OXS007570 | Half-life (t1/2) | 1.5 h | Mouse | rsc.org |
| Compound 84 | Half-life (t1/2) | 0.699 h | Not Specified | mdpi.com |
The metabolic stability of imidazo[1,2-a]pyrazine derivatives has been evaluated in human and mouse liver microsomes to predict their in vivo half-life. An imidazo[1,2-a]quinoxaline-based inhibitor, compound 6b , demonstrated good stability in both human and mouse liver microsomes. nih.gov For other analogues, substitutions on the core ring structure have been shown to cause marginal improvements in microsomal stability. A lead indole (B1671886) derivative containing an imidazole (B134444) ring showed moderate stability in liver microsomes with a half-life of 44.3 minutes. mdpi.com Specific assays for imidazo[1,2-a]pyrazine derivatives have been established to guide optimization efforts. amazonaws.com
| Compound/Class | System | Stability Finding | Source |
|---|---|---|---|
| Compound 6b | Human and Mouse Liver Microsomes | Good stability | nih.gov |
| Imidazo[1,2-a]pyrazine Derivatives | Human and Rat Liver Microsomes | Substitutions can marginally improve stability | |
| Compound 7 (Indole derivative with imidazole) | Liver Microsomes | Moderate stability (t1/2 = 44.3 min) | mdpi.com |
In Vivo Efficacy and Safety Assessment
While specific in vivo efficacy data for this compound is not detailed, various derivatives of the broader imidazo[1,2-a]pyrazine and related scaffolds have demonstrated significant anti-tumor effects in preclinical models.
An imidazo[1,2-a]quinoxaline-based EGFR inhibitor, compound 6b , was evaluated in an A549 human lung cancer xenograft model in nude mice. nih.gov Administration of 6b significantly abolished tumor growth and improved the survival profile of the treated mice compared to the control group. nih.gov Histological analysis confirmed the cytotoxic effects on cancer cells. nih.gov
In another study, an imidazo[1,2-a]pyrazine derivative, compound 7 , was assessed for its ability to enhance cancer immunotherapy. nih.gov When combined with an anti-PD-1 antibody in a murine model, compound 7 achieved a tumor growth inhibition rate of 77.7% and improved survival. nih.gov
Furthermore, a series of imidazo[1,2-a]pyrazine derivatives were tested for their anticancer activity against several human cancer cell lines, including Hep-2, HepG2, MCF-7, and A375. rsc.org This screening identified compound 12b as a promising lead based on its potent in vitro activity. rsc.org
| Compound | Model | Key Efficacy Finding | Source |
|---|---|---|---|
| Compound 6b | A549 Xenograft (Mouse) | Significantly abolished tumor growth; improved survival. | nih.gov |
| Compound 7 | Murine Model (with anti-PD-1) | 77.7% tumor growth inhibition rate; improved survival. | nih.gov |
| Compound 12b | In vitro cancer cell lines | Identified as a promising lead against Hep-2, HepG2, MCF-7, and A375 cells. | rsc.org |
Acute Toxicity Studies
Acute toxicity studies are fundamental in early preclinical development to determine the potential adverse effects of a substance after a single high dose. For the imidazo[1,2-a]pyrazine class of compounds, while specific data for the 6-carboxylic acid variant is scarce, studies on various derivatives offer insights into their general toxicological profile.
In a toxicological evaluation of three imidazo-based heterocyclic derivatives, identified as IG-01-007, IG-01-008, and IG-01-009, acute oral toxicity was assessed in Wistar rats according to OECD guidelines. researchgate.netnih.gov The study revealed significant toxicity at doses of 1000 mg/kg or higher, with compounds IG-01-008 and IG-01-009, in particular, causing hepatic damage and cholestasis in liver tissues. researchgate.netnih.gov At a concentration of 50 µM, all three compounds led to DNA fragmentation. researchgate.netnih.gov
Another study investigating pyrazole-conjugated imidazo[1,2-a]pyrazine derivatives reported that none of the synthesized compounds were found to be cytotoxic to the normal cell line MCF-12A. nih.gov Similarly, a series of novel imidazo[1,2-a]pyrazine derivatives were screened for cytotoxicity against HeLa and MCF7 cancer cell lines and did not exhibit any cancerous activity at a concentration of 10 μg/mL, suggesting low cytotoxicity for these specific derivatives.
Furthermore, research on imidazo[1,2-a]pyridine derivatives, a closely related chemical scaffold, has also contributed to the understanding of the toxicity of this compound class. researchgate.net
Interactive Table: Acute Toxicity Data for Imidazo-Based Heterocyclic Derivatives
| Compound/Derivative | Species | Observations | IC50 Values |
| IG-01-007 | Wistar Rats | Significant toxicity at ≥ 1000 mg/kg. researchgate.netnih.gov | HCT-116 cells: 30.09 ± 1.58 μM; CT-26 cells: 61.19 ± 21.16 μM nih.gov |
| IG-01-008 | Wistar Rats | Significant toxicity at ≥ 1000 mg/kg, including hepatic damage and cholestasis. researchgate.netnih.gov | HCT-116 cells: 30.90 ± 10.6 μM; CT-26 cells: 48.08 ± 22.61 μM nih.gov |
| IG-01-009 | Wistar Rats | Significant toxicity at ≥ 1000 mg/kg, including hepatic damage and cholestasis. researchgate.netnih.gov | HCT-116 cells: 27.5 ± 11 μM; CT-26 cells: 40.86 ± 17.05 μM nih.gov |
| Pyrazole-conjugated imidazo[1,2-a]pyrazine derivatives | - | Not cytotoxic to normal cell-line MCF-12A. nih.gov | - |
| Novel imidazo (B10784944) [1,2-a] pyrazine (B50134) derivatives | - | No cytotoxicity observed on HeLa and MCF7 cancer cell lines at 10 μg/mL. | - |
Evaluation of Motor Abnormalities (e.g., Rotarod Tests)
The assessment of motor coordination is a critical component of the preclinical safety evaluation of new chemical entities, particularly for those intended to act on the central nervous system. The rotarod test is a widely used method to evaluate the potential for a compound to cause motor impairment or ataxia.
In a study focused on the discovery of imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines as selective AMPAR negative modulators, the effect of a lead compound, referred to as compound 26 (JNJ-61432059), on motor function was assessed using the rotarod test in mice. nih.gov The animals were subjected to the rotarod test immediately before a seizure challenge. The results indicated that at all tested doses, no ataxia was observed. nih.gov This suggests that this particular derivative did not adversely affect motor function under the experimental conditions. nih.gov
Interactive Table: Rotarod Test Results for Imidazo[1,2-a]pyrazine Derivative (Compound 26)
| Compound | Species | Dosing | Outcome |
| Compound 26 (JNJ-61432059) | Mouse | Acute and chronic oral dosing | No ataxia observed at all tested doses. nih.gov |
Future Perspectives and Research Directions
Development of Novel Synthetic Methodologies
The synthesis of imidazo[1,2-a]pyrazines and related heterocycles has traditionally involved the condensation of α-haloketones with 2-aminopyrazines. acs.orgnih.gov However, future research is focused on developing more efficient, sustainable, and versatile synthetic strategies.
A significant area of development is the adoption of green chemistry principles. This includes the use of microwave irradiation and environmentally benign solvents, such as water-isopropanol mixtures or eucalyptol, to facilitate catalyst-free annulation reactions. acs.orgresearchgate.net These methods offer advantages like simplicity, high yields, and reduced environmental impact. acs.org Multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction, are also gaining prominence. researchgate.netmdpi.com These one-pot syntheses allow for the rapid and efficient assembly of complex, functionally diverse imidazo[1,2-a]pyrazine (B1224502) libraries from simple starting materials, often catalyzed by accessible and non-toxic catalysts like iodine. researchgate.netrsc.org
The most transformative future direction lies in the implementation of automated continuous flow synthesis . nih.govmdpi.com This technology enables the rapid, safe, and scalable production of highly functionalized imidazo[1,2-a]heterocycles. nih.govyoutube.com A continuous flow method for the synthesis of related imidazo[1,2-a]pyridine-2-carboxylic acids has been developed, showcasing the potential for multi-step syntheses in a single, uninterrupted sequence without the need to isolate intermediates. nih.gov Applying these automated flow chemistry principles to the synthesis of Imidazo[1,2-a]pyrazine-6-carboxylic acid and its derivatives will accelerate the drug discovery process by enabling high-throughput synthesis of compound libraries for biological screening. nih.govyoutube.com
Advanced Structure-Activity and Structure-Property Relationship Studies
Future research will heavily rely on advanced Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies to optimize the therapeutic potential of this compound derivatives. Past studies have established that substitutions at the C2, C3, and C8 positions of the imidazo[1,2-a]pyrazine core are critical for modulating biological activity.
For instance, in the development of anticancer agents, SAR studies have revealed key insights. The introduction of specific arylurea or diarylamide moieties has led to compounds with submicromolar antiproliferative activity against melanoma cells. nih.gov Similarly, for inhibitors of Aurora-A kinase, structure-based design using co-crystallization has guided the synthesis of potent and selective inhibitors. nih.gov Qualitative SAR analysis of anticancer derivatives indicates that the imidazo[1,2-a]pyrazine central core is essential, with modifications at the C-2 and C-3 positions significantly influencing cytotoxicity and selectivity against various cancer cell lines. rsc.orgresearchgate.net
Future studies will need to be more comprehensive, integrating computational analysis with empirical data to build predictive models. Establishing a robust SPR will be crucial for optimizing drug-like properties. For example, in the development of antituberculosis agents based on the related imidazo[1,2-a]pyridine (B132010) scaffold, metabolic studies in mouse and human liver microsomes were performed alongside activity screening to establish a good SPR, guiding the selection of candidates with favorable pharmacokinetic profiles for in vivo testing. rsc.org Similar integrated approaches will be vital for advancing this compound derivatives toward clinical development.
Table 1: Structure-Activity Relationship (SAR) Insights for Imidazo[1,2-a]pyrazine Derivatives
| Target/Activity | Scaffold Position | Structural Modification | Effect on Activity | Reference(s) |
|---|---|---|---|---|
| Anticancer (Melanoma) | Various | Addition of diarylamide/diarylurea moieties | Potencies with IC50 below 0.06 μM | nih.gov |
| Anticancer (Various) | C3 | Substitution with tert-butylamine | Increased cytotoxicity against Hep-2, HepG2, MCF-7, A375 cell lines | rsc.org |
| Aurora-A Kinase Inhibition | C3, C6, C8 | Specific substitutions based on co-crystallization | Potent and selective inhibition | nih.gov |
| Antioxidant | C8 | Amination | Improved free radical scavenging activity | |
| AMPAR Modulation | C8 | Introduction of amine groups | Selective displacement and functionalization | nih.gov |
Exploration of New Biological Targets and Disease Indications
The imidazo[1,2-a]pyrazine scaffold has demonstrated activity against a diverse range of biological targets, suggesting a broad therapeutic potential that is yet to be fully exploited. Current research has identified derivatives active in oncology, infectious diseases, and neurology.
In oncology , derivatives have been developed as inhibitors of multiple key targets. These include Gαq/11 proteins in uveal melanoma, Aurora-A kinase, and PI3Kα. researchgate.netnih.govnih.gov More recently, an imidazo[1,2-a]pyrazine derivative was identified as a highly potent and selective inhibitor of ENPP1, a negative regulator of the cGAS-STING pathway, positioning it as a promising agent for cancer immunotherapy. nih.gov
In the realm of infectious diseases , the scaffold shows significant promise. An imidazo[1,2-a]pyrazine derivative, A4, was identified as a potent, broad-spectrum inhibitor of the influenza virus nucleoprotein (NP), including against oseltamivir-resistant strains. acs.orgnih.gov Notably, this compound also exhibited anti-HIV activity, opening the possibility of developing dual-target antiviral drugs. nih.gov Furthermore, the related imidazo[1,2-a]pyridine scaffold has produced a clinical candidate for tuberculosis, Telacebec (Q203), which targets the QcrB subunit of the cytochrome bcc complex. rsc.org
For neurological disorders , research has identified imidazo[1,2-a]pyrazines as selective negative allosteric modulators of AMPA receptors associated with the TARP γ-8 subunit, which is highly expressed in the hippocampus. acs.orgnih.gov This makes them potential candidates for novel anticonvulsant therapies with an improved therapeutic index. nih.gov
Future exploration should focus on systematically screening this compound-based libraries against a wider array of kinases, proteases, and epigenetic targets to uncover novel therapeutic opportunities.
Table 2: Selected Biological Targets of Imidazo[1,2-a]pyrazine and Related Scaffolds
| Disease Area | Target | Scaffold Class | Potential Indication | Reference(s) |
|---|---|---|---|---|
| Oncology | ENPP1 | Imidazo[1,2-a]pyrazine | Cancer Immunotherapy | nih.gov |
| Oncology | Gαq/11 | Imidazo[1,2-a]pyrazine | Uveal Melanoma | researchgate.net |
| Oncology | Aurora-A Kinase | Imidazo[1,2-a]pyrazine | Various Cancers | nih.gov |
| Oncology | PI3Kα | Imidazo[1,2-a]pyridine | Various Cancers | nih.gov |
| Infectious Disease | Influenza Nucleoprotein (NP) | Imidazo[1,2-a]pyrazine | Influenza A & B | acs.orgnih.gov |
| Infectious Disease | Cytochrome bcc (QcrB) | Imidazo[1,2-a]pyridine | Tuberculosis (MDR/XDR) | rsc.org |
| Neurology | AMPA Receptor (TARP γ-8) | Imidazo[1,2-a]pyrazine | Epilepsy | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel this compound derivatives. While traditional computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies are already being applied to this scaffold, AI/ML offers a significant leap forward. researchgate.netnih.gov
Future research will leverage AI/ML for several key tasks. De novo drug design algorithms can generate novel molecular structures based on the imidazo[1,2-a]pyrazine core, optimized for high affinity to a specific biological target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov Predictive models, trained on existing screening data, can perform high-throughput virtual screening of vast virtual libraries, identifying the most promising candidates for synthesis and testing with greater speed and accuracy.
Furthermore, AI can analyze complex biological data to identify novel drug targets and biomarkers, helping to guide the development of imidazo[1,2-a]pyrazine derivatives for new disease indications. The application of DFT (Density Functional Theory) calculations to understand the electronic stability and molecular recognition of active compounds already provides a foundation for these more advanced computational approaches. researchgate.netnih.gov
Development of Prodrugs and Targeted Delivery Systems
To enhance the therapeutic index and overcome pharmacokinetic challenges of potent imidazo[1,2-a]pyrazine derivatives, the development of prodrugs and targeted delivery systems is a critical future direction. A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo. This strategy can improve solubility, stability, and oral bioavailability, or enable targeted release at the site of action.
Research on the related imidazo[1,2-a]pyrazin-3-(7H)-on scaffold has demonstrated the feasibility of a prodrug approach, where a derivative was designed as a prodrug of ibuprofen. researchgate.net This precedent suggests that the carboxylic acid group of this compound or other functional handles on its derivatives could be chemically modified to create prodrugs. For example, esterification of the carboxylic acid could create a prodrug that is hydrolyzed by esterases in the body to release the active acidic drug. This could be particularly useful for improving cell permeability or altering distribution profiles.
Future work should explore creating prodrugs of highly active but poorly soluble or rapidly metabolized imidazo[1,2-a]pyrazine compounds. Additionally, conjugating these molecules to targeting moieties, such as antibodies or peptides that recognize specific cell surface receptors, could lead to targeted delivery systems that concentrate the drug at the desired site, such as a tumor, thereby minimizing systemic toxicity.
Combination Therapy Approaches Involving this compound Derivatives
Combining therapeutic agents is a cornerstone of modern medicine, particularly in oncology, to enhance efficacy, overcome drug resistance, and reduce toxicity. The diverse mechanisms of action of imidazo[1,2-a]pyrazine derivatives make them excellent candidates for combination therapy.
Recent studies provide strong proof-of-concept for this approach. An imidazo[1,2-a]pyrazine derivative acting as an ENPP1 inhibitor was shown to significantly enhance the antitumor efficacy of an anti-PD-1 antibody in a murine model, achieving a tumor growth inhibition rate of 77.7%. nih.gov This combination leverages the compound's ability to stimulate the innate immune response via the STING pathway, making tumors more susceptible to checkpoint inhibitor therapy. nih.gov
In another study focusing on anti-inflammatory effects in cancer, a novel imidazo[1,2-a]pyridine derivative was co-administered with curcumin. nih.gov The combination showed enhanced suppression of the STAT3/NF-κB signaling pathway in breast and ovarian cancer cell lines compared to either agent alone. nih.gov
Future research should systematically investigate rational combination strategies. For derivatives with cytotoxic activity, combining them with targeted therapies or other chemotherapeutic agents could yield synergistic effects. For immunomodulatory derivatives, combinations with other checkpoint inhibitors, cytokines, or adoptive cell therapies hold great promise.
Translational Research and Clinical Potential
The ultimate goal of research on this compound is the translation of promising laboratory findings into clinically effective therapies. The journey from a lead compound to a marketed drug is long and arduous, but derivatives of the closely related imidazo[1,2-a]pyridine scaffold have already made significant progress, demonstrating the clinical potential of this chemical class.
A prime example is Telacebec (Q203) , an imidazo[1,2-a]pyridine amide that is currently in Phase II clinical trials for the treatment of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis. rsc.org This demonstrates that compounds from this family can possess the necessary drug-like properties and safety profiles to advance into human trials.
Preclinical in vivo studies with imidazo[1,2-a]pyrazine derivatives have also shown encouraging results. A selective AMPAR/TARP γ-8 modulator exhibited robust seizure protection in mouse models of epilepsy. acs.org In oncology, an ENPP1 inhibitor showed promising pharmacokinetic properties and enhanced the antitumor efficacy of immunotherapy in vivo. nih.gov The identification of a preclinical candidate for Buruli ulcer from this class further underscores its therapeutic potential. rsc.org
Future efforts must focus on rigorous preclinical development of the most promising this compound derivatives. This includes comprehensive in vivo efficacy studies in relevant disease models, detailed pharmacokinetic and pharmacodynamic profiling, and thorough safety and toxicology assessments to identify candidates worthy of progressing to Investigational New Drug (IND)-enabling studies and, ultimately, clinical trials. rsc.orgnih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing imidazo[1,2-a]pyrazine-6-carboxylic acid derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Key synthetic strategies include:
- Cyclization reactions : For example, iodine-catalyzed cyclization of 2-aminopyrazines with aldehydes or ketones under mild conditions (50–80°C) to form imidazo[1,2-a]pyrazine cores. Reaction time and catalyst loading (e.g., 10 mol% iodine) critically influence yields .
- Ammonolysis : Intermediate halogenated compounds (e.g., Formula 2 in Scheme 1) react with ammonia or aqueous ammonia at −80°C to 250°C. Solvent choice (e.g., alkyl alcohols) and temperature gradients must be controlled to avoid decomposition .
- Post-functionalization : Carboxylic acid derivatives can be synthesized via ester hydrolysis (e.g., methyl imidazo[1,2-a]pyrazine-2-carboxylate to carboxylic acid) using NaOH/EtOH under reflux .
Q. How can structural characterization of this compound derivatives be reliably performed?
- Methodological Answer : Use multimodal analytical techniques:
- NMR spectroscopy : Distinctive and NMR signals for the imidazo[1,2-a]pyrazine core include aromatic protons at δ 7.5–9.0 ppm and carbonyl carbons at δ 160–170 ppm. Substituents (e.g., amino, nitro groups) shift these signals predictably .
- Mass spectrometry (ESI-HRMS) : Verify molecular ions (e.g., [M+H]) with mass accuracy <5 ppm. For example, derivatives show experimental m/z 242.0801 (calc. 242.0804) .
- Melting point analysis : Sharp melting points (e.g., 154–156°C for nitro-substituted derivatives) confirm purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for imidazo[1,2-a]pyrazine derivatives across studies?
- Methodological Answer :
- Structure-activity relationship (SAR) analysis : Compare substituent effects systematically. For example, nitro groups at the 4-position enhance anti-inflammatory activity, while amino groups reduce it, as shown in acetamide/benzamide derivatives .
- Assay standardization : Discrepancies in IC values may arise from variations in cell lines (e.g., RAW 264.7 vs. THP-1) or TNF-α measurement protocols. Use validated in vitro/in vivo models (e.g., LPS-induced inflammation in mice) .
- Meta-analysis : Cross-reference data from independent studies (e.g., anti-inflammatory vs. CRF antagonism) to identify consistent trends .
Q. What computational or experimental strategies are effective for improving the solubility and bioavailability of this compound derivatives?
- Methodological Answer :
- Salt formation : Convert carboxylic acids to sodium or potassium salts via neutralization with aqueous NaOH/KOH. Monitor pH to avoid degradation .
- Prodrug design : Esterify the carboxylic acid group (e.g., methyl or ethyl esters) to enhance lipophilicity, followed by enzymatic hydrolysis in vivo .
- Co-crystallization : Screen with co-formers like nicotinamide to modify crystal packing and dissolution rates. Use PXRD and DSC to confirm stability .
Q. How can researchers address challenges in scaling up imidazo[1,2-a]pyrazine synthesis while maintaining yield and purity?
- Methodological Answer :
- Flow chemistry : Implement continuous flow reactors for iodine-catalyzed cyclizations to improve heat/mass transfer and reduce side reactions .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression and intermediates in real time .
- Green chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to enhance sustainability .
Key Considerations for Researchers
- Data reproducibility : Validate synthetic protocols using independent batches and cross-check spectral data with literature .
- Ethical sourcing : Avoid suppliers with unverified purity claims (e.g., discontinued products from CymitQuimica) .
- Interdisciplinary collaboration : Integrate chemical engineering principles (e.g., reactor design, process control) for scalable synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
